Ethylene-d4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetradeuterioethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2/c3-1-2-4/h1-4H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIICEJLVQHRZGT-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480181 | |
| Record name | Ethylene-d4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37164-19-5 | |
| Record name | Ethylene-d4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37164-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethylene-d4-diamine chemical properties and specifications
An in-depth examination of the chemical properties, specifications, and analytical methodologies for Ethylene-d4-diamine, a critical deuterated building block in pharmaceutical and materials science research.
This compound (1,2-Ethanediamine-1,1,2,2-d4) is a stable isotope-labeled version of ethylenediamine, where four hydrogen atoms on the ethylene (B1197577) backbone have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in a variety of research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) based studies, where it can serve as an internal standard or a tracer to elucidate reaction mechanisms and metabolic pathways. Its chemical similarity to the non-labeled counterpart, ethylenediamine, allows it to be used in the synthesis of a wide range of derivatives and as a chelating agent.
Core Chemical Properties and Specifications
This compound is commercially available both as a free base (a liquid at room temperature) and as a more stable dihydrochloride (B599025) salt (a solid). The choice between the two forms depends on the specific application and required storage conditions. The key physical and chemical properties are summarized in the tables below.
This compound (Free Base)
| Property | Value | Reference |
| Synonyms | Ethylenediamine-1,1,2,2-d4, 1,2-Diaminoethane-d4 | [1] |
| CAS Number | 37164-19-5 | [1] |
| Molecular Formula | H₂NCD₂CD₂NH₂ | [1] |
| Molecular Weight | 64.12 g/mol | [1] |
| Appearance | Liquid | [1] |
| Melting Point | 9 °C (lit.) | [1] |
| Boiling Point | 118 °C (lit.) | [1] |
| Density | 1.022 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.455 (lit.) | [1] |
| Isotopic Purity | ≥98 atom % D | [1] |
| Chemical Purity | ≥98% | [1] |
This compound Dihydrochloride
| Property | Value | Reference |
| Synonyms | 1,2-Diaminoethane-d4 dihydrochloride, Ethanediamine-d4 dihydrochloride | |
| CAS Number | 34334-71-9 | |
| Molecular Formula | H₂NCD₂CD₂NH₂ · 2HCl | |
| Molecular Weight | 137.04 g/mol | |
| Appearance | Solid | |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥99% |
Experimental Protocols
The quality control and characterization of this compound involve a combination of spectroscopic and chromatographic techniques to confirm its identity, and chemical and isotopic purity. Below are detailed methodologies for key analytical experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity
NMR spectroscopy is a primary technique for the structural elucidation of this compound and for confirming the high level of deuteration.
Objective: To verify the chemical structure and determine the isotopic purity by ¹H and ¹³C NMR.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound or its dihydrochloride salt.
-
Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) for the dihydrochloride salt, or Chloroform-d (CDCl₃) for the free base). A standard concentration is typically 10 mg/mL.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
The spectrum should show a singlet for the two equivalent NH₂ groups. The absence or significant reduction of signals in the region corresponding to the ethylene backbone protons confirms high deuteration.
-
The residual proton signals of the deuterated ethylene bridge can be used to more accurately quantify the isotopic enrichment.
-
-
¹³C NMR:
-
The spectrum will show a signal for the two equivalent deuterated carbons (CD₂). Due to the carbon-deuterium coupling, this signal will appear as a multiplet (typically a quintet).
-
-
-
Data Analysis:
-
The chemical shifts of the observed peaks are compared with reference spectra or predicted values to confirm the chemical identity.
-
Isotopic purity is calculated by comparing the integration of the residual proton signals on the ethylene backbone to the integration of the amine protons.
-
References
Synthesis and Purification of Ethylene-d4-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Ethylene-d4-diamine (1,1,2,2-tetradeuterioethane-1,2-diamine), a crucial deuterated building block in chemical synthesis and pharmaceutical research. The inclusion of deuterium (B1214612) atoms in the ethylene (B1197577) backbone makes it an invaluable tool for mechanistic studies, metabolic tracing, and as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.[1]
Synthesis of this compound
The synthesis of this compound (H₂NCD₂CD₂NH₂) can be achieved through a two-step process involving the deuteration of a suitable precursor followed by its reduction. A feasible and efficient method involves the deuteration of succinonitrile (B93025) to succinonitrile-d4, which is then reduced to the desired this compound.
Synthesis Pathway Overview
The overall synthetic pathway can be visualized as a two-step process starting from succinonitrile. The first step is a base-catalyzed hydrogen-deuterium exchange to form succinonitrile-d4. The second step is the reduction of the dinitrile to the corresponding diamine.
References
An In-depth Technical Guide to Ethylene-d4-diamine (CAS: 37164-19-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethylene-d4-diamine, a deuterated form of ethylenediamine (B42938). It is intended to serve as a valuable resource for professionals in research and drug development, offering detailed information on its properties, applications, and relevant experimental contexts.
Core Compound Properties
This compound, also known as 1,2-Ethanediamine-d4 or Ethylenediamine-1,1,2,2-d4, is a stable isotope-labeled version of ethylenediamine.[1] In this compound, the four hydrogen atoms on the carbon backbone are replaced with deuterium (B1214612) atoms. This substitution imparts a higher molecular weight compared to its unlabeled counterpart, a critical feature for its applications in analytical chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 37164-19-5 |
| Linear Formula | H₂NCD₂CD₂NH₂ |
| Molecular Formula | C₂H₄D₄N₂[1][2] |
| Molecular Weight | 64.12 g/mol [2][3] |
| Isotopic Purity | ≥98 atom % D |
| Chemical Purity | ≥98%[3][4] |
| Appearance | Clear, colorless to pale yellow oil/liquid[1][5] |
| Melting Point | 9 °C[5] |
| Boiling Point | 118 °C[5] |
| Density | 1.022 g/mL at 25 °C[5] |
| Refractive Index | n20/D 1.455[5] |
| Flash Point | 38.0 °C (100.4 °F) - closed cup |
Applications in Research and Drug Development
The primary utility of this compound stems from its nature as a stable isotope-labeled compound. Deuterated molecules are powerful tools in pharmaceutical research for several key reasons:
-
Internal Standards in Mass Spectrometry: Due to their mass shift, deuterated compounds like this compound are ideal for use as internal standards in quantitative mass spectrometry assays.[6] They co-elute with the non-labeled analyte but are distinguishable by their mass-to-charge ratio, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: Deuterium labeling helps in tracing the metabolic fate of drugs. By incorporating a deuterated moiety, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of a compound in biological systems.[6]
-
Kinetic Isotope Effect: The replacement of hydrogen with the heavier deuterium isotope can slow down chemical reactions, particularly those involving C-H bond cleavage. This "kinetic isotope effect" can be exploited to stabilize drug molecules against metabolic degradation, potentially improving their half-life and reducing the formation of toxic metabolites.[7]
-
NMR Spectroscopy: Deuterated compounds are used in Nuclear Magnetic Resonance (NMR) spectroscopy to aid in chemical structure determination.[6]
-
Synthesis of Labeled Compounds: this compound serves as a versatile building block for the synthesis of more complex deuterated molecules, including active pharmaceutical ingredients (APIs) and their metabolites.[1][8]
Experimental Protocols and Workflows
While specific experimental protocols are highly dependent on the research context, the following sections outline generalized workflows where this compound is commonly employed.
Use as an Internal Standard in LC-MS/MS Analysis
This compound can be used to synthesize a labeled version of a drug or metabolite that contains the ethylenediamine moiety. This labeled compound then serves as an internal standard (IS) for quantifying the unlabeled analyte in biological matrices (e.g., plasma, urine).
Generalized Protocol:
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma).
-
Aliquot a specific volume (e.g., 100 µL) into a microcentrifuge tube.
-
Add a known concentration of the this compound-labeled internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the analyte and IS from other matrix components using a suitable chromatography column and mobile phase gradient.
-
Detect the analyte and IS using mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-product ion transitions of both the labeled and unlabeled compounds.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the analyte concentration in the sample by comparing this ratio to a standard curve prepared with known concentrations of the analyte and a fixed concentration of the IS.
-
Workflow Diagram:
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Synthesis of Labeled Molecules
This compound is a precursor for synthesizing various deuterated molecules. For instance, it can be used to produce labeled chelating agents or derivatives for use in drug discovery.[1][9] A common reaction involves the derivatization of its two amine groups.
Generalized Synthesis Concept:
The bifunctional nature of this compound, with its two primary amine groups, allows it to readily react with carboxylic acids, alkylating agents, aldehydes, and ketones to form a variety of derivatives, including heterocycles like imidazolidines.
Synthesis Pathway Example:
Caption: Generalized synthesis pathway using this compound as a precursor.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Table 2: Safety Information
| Hazard Category | Description |
| Signal Word | Danger[4] |
| Physical Hazards | Flammable liquid and vapor[4] |
| Health Hazards | Harmful if swallowed or inhaled, Toxic in contact with skin, Causes severe skin burns and eye damage, May cause an allergic skin reaction, May cause allergy or asthma symptoms or breathing difficulties if inhaled[4] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects[4] |
| Storage | Store at room temperature away from light and moisture, or under inert atmosphere in a refrigerator (2-8°C).[1][4] |
Users must consult the Safety Data Sheet (SDS) for detailed safety precautions, personal protective equipment (PPE) recommendations, and emergency procedures before handling this compound.
Conclusion
This compound (CAS: 37164-19-5) is a crucial tool in modern drug discovery and development. Its primary application as a building block for stable isotope-labeled internal standards enables accurate and reliable quantification of analytes in complex biological matrices. Furthermore, its role in DMPK studies and the potential for creating metabolically stabilized drug candidates highlight its importance for researchers and scientists in the pharmaceutical industry. Proper understanding of its properties, applications, and safe handling procedures is essential for its effective and responsible use in a research environment.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. Ethylenediamine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3164-1 [isotope.com]
- 5. Ethylene-d4 DiaMine CAS#: 37164-19-5 [m.chemicalbook.com]
- 6. Deuteration - ThalesNano [thalesnano.com]
- 7. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 8. What is Ethylenediamine Dihydrochloride used for? [synapse.patsnap.com]
- 9. Ethylenediamine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical Properties of Ethylene-d4-diamine
This technical guide provides a comprehensive overview of the key physical properties of Ethylene-d4-diamine (CAS No: 37164-19-5), with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize deuterated compounds.
Introduction to this compound
This compound, also known as 1,2-Ethanediamine-1,1,2,2-d4, is a deuterated isotopologue of ethylenediamine.[1][2] In this compound, the four hydrogen atoms on the carbon backbone are replaced with deuterium (B1214612) atoms. This isotopic substitution is of significant interest in various research applications, including as a tracer in metabolic studies and for its potential to influence the pharmacokinetic profiles of drug molecules.[3]
Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in experimental settings. The primary physical constants, its melting and boiling points, are summarized below.
Data Presentation: Physical Constants of this compound
| Physical Property | Value | Reference |
| Melting Point | 9 °C | (lit.)[1][3][4][5][6] |
| Boiling Point | 118 °C | (lit.)[1][4][5][6] |
| Density | 1.022 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.455 | (lit.)[1][4][5][6] |
The values denoted with "(lit.)" are based on established data from scientific literature.
Experimental Protocols for Physical Property Determination
The referenced melting and boiling points for this compound are literature values, indicating they are well-established and have been determined through standard experimental methodologies. While the specific primary experimental data is not detailed here, the following outlines the general, widely accepted protocols for determining these physical properties for a liquid amine compound such as this compound.
3.1. Melting Point Determination
The melting point, or more accurately for this compound, the freezing point, is determined by cooling the liquid sample and observing the temperature at which it solidifies.
-
Apparatus: A cooling bath (e.g., an ice-salt mixture or a cryostat), a calibrated thermometer or thermocouple, and a sample tube.
-
Methodology:
-
A sample of this compound is placed in a sample tube.
-
A calibrated temperature probe is immersed in the sample.
-
The sample tube is gradually cooled in the cooling bath with gentle stirring to ensure uniform temperature distribution.
-
The temperature is recorded at regular intervals.
-
The freezing point is identified as the temperature at which the sample begins to solidify, often characterized by a plateau in the cooling curve where the temperature remains constant as the phase change occurs.
-
3.2. Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Apparatus: A distillation flask, a condenser, a heating mantle or oil bath, a calibrated thermometer, and boiling chips.
-
Methodology:
-
A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.
-
The flask is gently heated.
-
As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is actively boiling and condensing.
-
It is critical to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent. The literature value is typically reported at standard atmospheric pressure (1 atm or 760 mmHg).
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound like this compound.
Caption: Generalized experimental workflow for determining the melting and boiling points of a chemical substance.
References
- 1. Ethylene-d4 DiaMine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1,2-(2H4)Ethanediamine | CAS#:37164-19-5 | Chemsrc [chemsrc.com]
- 4. Ethylene-d4 DiaMine | 37164-19-5 [chemicalbook.com]
- 5. Ethylene-d4 DiaMine CAS#: 37164-19-5 [m.chemicalbook.com]
- 6. This compound D 98atom , 98 CP 37164-19-5 [sigmaaldrich.com]
An In-Depth Technical Guide to Ethylene-d4-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethylene-d4-diamine, a deuterated form of ethylenediamine (B42938), highlighting its molecular properties and common applications in research and development.
Core Molecular Data
This compound, also known as 1,2-Ethanediamine-1,1,2,2-d4, is a stable isotope-labeled version of ethylenediamine where four hydrogen atoms on the ethylene (B1197577) bridge have been replaced with deuterium. This isotopic substitution is crucial for a variety of scientific applications, particularly in studies involving mass spectrometry and as a tracer in metabolic research.
Below is a comparative summary of the key quantitative data for this compound and its non-deuterated analog, ethylenediamine.
| Property | This compound | Ethylenediamine |
| Molecular Formula | C₂H₄D₄N₂ or H₂NCD₂CD₂NH₂[1][2] | C₂H₈N₂ or H₂NCH₂CH₂NH₂[3] |
| Molecular Weight | 64.12 g/mol [1][2] | 60.10 g/mol |
| CAS Number | 37164-19-5[1][2] | 107-15-3[3] |
Experimental Protocols and Applications
This compound serves as a valuable tool in various experimental contexts. Its primary utility lies in its use as an internal standard in quantitative mass spectrometry-based assays. The mass difference of +4 amu compared to the endogenous ethylenediamine allows for precise quantification of the non-deuterated compound in complex biological matrices.
A typical experimental workflow for using this compound as an internal standard in a quantitative bioanalytical method is outlined below:
-
Sample Preparation: A known concentration of this compound (the internal standard) is spiked into a biological sample (e.g., plasma, urine, or tissue homogenate) containing the analyte of interest (endogenous ethylenediamine).
-
Extraction: The analyte and the internal standard are co-extracted from the biological matrix using a suitable technique such as liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system (e.g., HPLC or UPLC) to separate the analyte and internal standard from other matrix components.
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a mass spectrometer (e.g., a triple quadrupole mass spectrometer). The instrument is set to monitor specific mass-to-charge ratio (m/z) transitions for both the analyte and the internal standard.
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
This stable isotope dilution method is considered the gold standard for quantitative bioanalysis due to its high accuracy and precision, as it effectively corrects for variations in sample preparation, injection volume, and ionization efficiency.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of processes where this compound is utilized.
Workflow for Quantitative Analysis using a Deuterated Internal Standard.
Isotope-labeled compounds like this compound are also employed in metabolic studies to trace the fate of molecules in biological systems.
Pathway for a Metabolic Fate Study using a Labeled Compound.
References
Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of Ethylene-d4-diamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of Ethylene-d4-diamine (1,2-diaminoethane-1,1,2,2-d4), a crucial deuterated building block in pharmaceutical research and development. This document details the commercially available purity levels, plausible synthetic and enrichment methodologies, and the analytical techniques required for its characterization.
Isotopic Purity of Commercial this compound
This compound is commercially available from several suppliers, consistently offering a high degree of isotopic enrichment. The quantitative data regarding its purity are summarized in the table below.
| Parameter | Value | Supplier Examples |
| Isotopic Purity (atom % D) | 98% | Sigma-Aldrich, Cambridge Isotope Laboratories, CDN Isotopes |
| Chemical Purity | ≥98% (CP) | Sigma-Aldrich, Cambridge Isotope Laboratories |
| Form | Liquid or Dihydrochloride Salt | Sigma-Aldrich, Cambridge Isotope Laboratories |
Synthesis and Enrichment: Experimental Protocols
The synthesis of this compound with high isotopic enrichment typically involves the deuteration of a suitable precursor followed by chemical transformation. A plausible and efficient route involves the hydrogen-deuterium (H/D) exchange of succinonitrile (B93025) to form succinonitrile-d4 (B1627120), followed by the reduction of the dinitrile to the corresponding diamine.
Experimental Protocol: Synthesis of this compound from Succinonitrile
This protocol is adapted from established methods for the deuteration of nitriles and their subsequent reduction.
Part 1: Synthesis of Succinonitrile-d4 via H/D Exchange
-
Dissolution: Dissolve succinonitrile (e.g., 20 g, 0.25 mol) in deuterium (B1214612) oxide (D₂O).[1]
-
Catalysis: Add a basic catalyst such as calcium oxide (CaO) (e.g., 0.3% w/w) to the solution.[1]
-
Reaction: Allow the mixture to react at 25 °C for 24 hours to facilitate the H/D exchange at the α-positions to the nitrile groups.[1]
-
Enrichment Cycles: To achieve high isotopic enrichment, multiple H/D exchange cycles are necessary. Remove the D₂O via vacuum distillation (e.g., at 80 °C and 10 Torr) and replenish with fresh D₂O and catalyst. Typically, five cycles are conducted to maximize the degree of deuteration.[1]
-
Isolation: After the final cycle, isolate the resulting succinonitrile-d4.
Part 2: Reduction of Succinonitrile-d4 to this compound
-
Catalyst Preparation: In a high-pressure reactor, place a suitable hydrogenation catalyst such as Raney Nickel or Platinum(IV) oxide (PtO₂).
-
Reaction Setup: Add the synthesized succinonitrile-d4 to the reactor along with a suitable solvent like anhydrous ethanol.
-
Deuterogenation: Pressurize the reactor with deuterium gas (D₂) to a pressure of approximately 100-150 atm. Heat the reaction mixture to around 100-120 °C.
-
Reaction Monitoring: Monitor the reaction progress by measuring the uptake of deuterium gas. The reaction is typically complete within several hours.
-
Work-up and Purification: After cooling and depressurizing the reactor, filter off the catalyst. The resulting this compound can be purified by fractional distillation under reduced pressure.
Alternative Enrichment Strategies
While the synthesis from a deuterated precursor is a common approach, other methods for deuterium incorporation exist.
-
Direct H/D Exchange on Ethylenediamine (B42938): This method involves the direct exchange of protons for deuterons on the ethylenediamine backbone. This can be achieved using a deuterium source like D₂O under high temperature and pressure, often with the aid of a metal catalyst. However, controlling the selectivity and achieving high levels of deuteration can be challenging.
-
Reduction of Deuterated Amides: The reduction of a deuterated amide precursor, such as oxamide-d4, can also yield this compound. This involves the synthesis of the deuterated amide followed by reduction using a strong reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄).
Visualization of Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Factors influencing isotopic enrichment.
Analytical Characterization
The determination of isotopic purity is critical and is typically achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the residual protons, while ²H (Deuterium) NMR confirms the incorporation of deuterium.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated species, allowing for a precise determination of the isotopic distribution.
This guide provides a foundational understanding of the isotopic purity and enrichment of this compound. For specific applications, further optimization of the synthetic and purification protocols may be required to meet the stringent demands of research and drug development.
References
A Technical Guide to Commercial Sourcing of Ethylene-d4-diamine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available Ethylene-d4-diamine (1,2-Ethan-1,1,2,2-d4-diamine), a crucial deuterated internal standard and building block for research and development. This document offers a comparative analysis of commercial suppliers, guidance on product selection, and a general experimental protocol for its application in mass spectrometry.
Introduction to this compound
This compound, the deuterated analog of ethylenediamine (B42938), is a valuable tool in analytical and synthetic chemistry. Its primary application in research is as an internal standard for the quantification of ethylenediamine and related compounds by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The mass difference introduced by the four deuterium (B1214612) atoms allows for clear differentiation between the labeled standard and the unlabeled analyte, leading to more accurate and precise measurements. It is also used as a deuterated building block in the synthesis of complex molecules for tracer studies in metabolic research.
Commercial Supplier Analysis
A variety of chemical suppliers offer this compound for research purposes, primarily in its neat liquid form or as a more stable dihydrochloride (B599025) salt. The choice of supplier often depends on the required purity, available quantities, and the specific form needed for the experimental setup. Below is a comparative summary of the product specifications from several prominent suppliers.
Quantitative Data of Commercial this compound
| Supplier | Product Name | CAS Number | Form | Isotopic Purity | Chemical Purity | Available Package Sizes |
| Sigma-Aldrich | This compound | 37164-19-5 | Liquid | 98 atom % D | 98% (CP) | 250 mg, 1 g |
| This compound dihydrochloride | 34334-71-9 | Solid | 98 atom % D | 99% (CP) | Custom packaging available | |
| Cambridge Isotope Laboratories | Ethylenediamine (D₄, 98%) | 37164-19-5 | Neat | Not specified, 98% | 98% | 1 g[1] |
| Ethylenediamine·2HCl (ethylene-D₄, 98%) | 34334-71-9 | Not specified | Not specified, 98% | 98% | 0.5 g, 1 g[2] | |
| Santa Cruz Biotechnology | This compound | 37164-19-5 | Not specified | Not specified | Not specified | Inquire for availability |
| Ethylene Diamine Dihydrochloride-d4 | 34334-71-9 | Not specified | Not specified | Not specified | Inquire for availability[3] | |
| Pharmaffiliates | Ethylene-d4 Diamine | 37164-19-5 | Clear Colourless Oil | Not specified | Not specified | Inquire for availability[4] |
| Ethylene Diamine Dihydrochloride-d4 | 34334-71-9 | Not specified | Not specified | Not specified | Inquire for availability[5] | |
| Simson Pharma | This compound | 37164-19-5 | Not specified | Not specified | Not specified | Custom synthesis |
| Ethylene Diamine Dihydrochloride D4 | 34334-71-9 | Not specified | Not specified | Not specified | Inquire for availability | |
| MedchemExpress | This compound | 37164-19-5 | Not specified | Not specified | Not specified | Inquire for availability[6] |
Experimental Protocols
The most common application of this compound is as an internal standard in quantitative mass spectrometry. The following is a generalized protocol for its use in a Liquid Chromatography-Mass Spectrometry (LC-MS) workflow.
General Protocol for this compound as an Internal Standard in LC-MS
Objective: To accurately quantify the concentration of an analyte of interest in a sample matrix using this compound as an internal standard.
Materials:
-
This compound (neat or dihydrochloride salt)
-
Analyte of interest
-
High-purity solvent (e.g., methanol, acetonitrile, water) compatible with the analyte and LC-MS system
-
Sample matrix (e.g., plasma, urine, cell lysate)
-
LC-MS system (including a high-performance liquid chromatograph and a mass spectrometer)
-
Appropriate LC column for the separation of the analyte
-
Standard laboratory glassware and pipettes
Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of a suitable solvent to create a stock solution of high concentration (e.g., 1 mg/mL).
-
Similarly, prepare a stock solution of the unlabeled analyte of interest.
-
-
Preparation of Calibration Standards:
-
Perform a serial dilution of the analyte stock solution to create a series of calibration standards at different known concentrations.
-
Spike each calibration standard with a fixed concentration of the this compound internal standard stock solution. The final concentration of the internal standard should be consistent across all calibration standards and samples.
-
-
Sample Preparation:
-
Thaw and prepare the biological or environmental samples according to the specific requirements of the assay (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
Spike a known volume of each prepared sample with the same fixed concentration of the this compound internal standard as used in the calibration standards.
-
-
LC-MS Analysis:
-
Set up the LC-MS method, including the mobile phase composition, gradient, flow rate, column temperature, and mass spectrometer parameters (e.g., ionization mode, scan type, collision energy).
-
Inject the prepared calibration standards and samples onto the LC-MS system.
-
Monitor the ion transitions for both the analyte and the this compound internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
Supplier Selection Workflow
The process of selecting a suitable commercial supplier for this compound can be streamlined by following a logical workflow that considers key research and procurement criteria.
Caption: Workflow for selecting a commercial supplier of this compound.
Experimental Workflow for Internal Standard Application
The following diagram illustrates a typical experimental workflow for using this compound as an internal standard in a quantitative analysis experiment.
Caption: Experimental workflow for using this compound as an internal standard.
References
- 1. Ethylenediamine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3164-1 [isotope.com]
- 2. Ethylenediamine·2HCl (ethylene-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to the Safe Handling of Ethylene-d4-diamine in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for Ethylene-d4-diamine in a laboratory setting. Given that this compound shares chemical properties with its non-deuterated counterpart, ethylenediamine, this document integrates safety data from both compounds to ensure a comprehensive understanding of the associated hazards and mitigation strategies. Deuterated compounds like this compound are stable, non-radioactive isotopes valuable in pharmaceutical research for studying drug metabolism and improving drug stability.[1][2]
Hazard Identification and Classification
This compound is a flammable liquid and vapor that can cause severe skin burns, eye damage, and may trigger allergic skin or respiratory reactions.[3][4][5] It is harmful if swallowed or inhaled and toxic in contact with skin.[4][5] The substance is also noted to be air and moisture sensitive.[4]
GHS Hazard Statements:
-
H302 + H332: Harmful if swallowed or if inhaled.
-
H311: Toxic in contact with skin.[4]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4]
-
H412: Harmful to aquatic life with long lasting effects.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its common analog, ethylenediamine, are presented below.
| Property | Value | Source |
| This compound | ||
| CAS Number | 37164-19-5 | [3][6][7] |
| Molecular Formula | C2H4D4N2 | [7] |
| Molecular Weight | 64.12 g/mol | [5][7] |
| Appearance | Clear Colourless Oil | [7] |
| Melting Point | 9 °C | [6][8] |
| Boiling Point | 118 °C | [6][8] |
| Refractive Index | n20/D 1.455 | [6][8] |
| Ethylenediamine | ||
| Molecular Weight | 60.1 g/mole | [9] |
| Specific Gravity | 0.8995 (Water = 1) | [9] |
| Vapor Pressure | 10.7 mm of Hg (@ 20°C) | [9] |
| Vapor Density | 2.07 (Air = 1) | [9] |
| Flash Point | 34°C (93.2°F) (Closed Cup) | [9] |
| Auto-Ignition Temperature | 385°C (725°F) | [9] |
| Solubility | Easily soluble in cold water | [9] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Work under a chemical fume hood.[10]
-
Keep away from open flames, hot surfaces, and sources of ignition.[4][11]
-
Use only non-sparking tools and take precautionary measures against static discharges.[11][12]
-
Ground and bond all containers and receiving equipment.[11][12]
-
As an air and moisture-sensitive compound, handle under an inert atmosphere (e.g., nitrogen or argon) using techniques such as a Schlenk line or a glove box.[4][13][14][15][16]
Storage:
-
Store locked up.[17]
-
Protect from moisture to prevent degradation and potential back-exchange of deuterium.[18]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE Type | Specifications |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (8-inch minimum).[4][17] |
| Skin Protection | Solvent-resistant gloves (e.g., butyl-rubber), a full suit, and boots.[9][10][19] |
| Respiratory Protection | Use a vapor respirator or a self-contained breathing apparatus (SCBA) for large spills or in case of insufficient ventilation.[9] Ensure the respirator is approved/certified.[9] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[11][17] Remove contact lenses if present and easy to do.[3][11] Seek immediate medical attention.[11] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of water for at least 15 minutes.[11] If irritation persists, seek medical attention.[9] For serious contact, wash with a disinfectant soap and cover with an anti-bacterial cream, then seek immediate medical attention.[9] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[11] If breathing is difficult, administer oxygen.[9] If not breathing, perform artificial respiration.[3] Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting.[3][4] Rinse mouth with water.[3][4] If the victim is conscious, have them drink water (two glasses at most). Never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention.[9] |
Accidental Release and Fire-Fighting Measures
Accidental Release:
-
Small Spill: Dilute with water and mop up, or absorb with an inert dry material (e.g., sand, earth) and place in an appropriate waste disposal container.[9]
-
Large Spill: Evacuate personnel to a safe area.[11] Remove all sources of ignition.[4][11] Stop the leak if it can be done without risk.[9] Contain the spill with a dike if needed and absorb with a non-combustible material.[9] Use a water spray curtain to divert vapor drift.[9] Do not get water inside the container.[9]
Fire-Fighting:
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide (CO2), or water spray.[4][9]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[12]
-
Specific Hazards: The product is a flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[4] Containers may explode when heated.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][11]
Experimental Protocols & Workflows
Standard Operating Procedure for Handling this compound
Caption: Standard workflow for handling this compound.
Emergency Response for a Spill
Caption: Decision tree for responding to a chemical spill.
This guide is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before commencing any work.
References
- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Ethylenediamine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3164-1 [isotope.com]
- 6. Ethylene-d4 DiaMine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Ethylene-d4 DiaMine | 37164-19-5 [chemicalbook.com]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. lobachemie.com [lobachemie.com]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 16. ossila.com [ossila.com]
- 17. paragonlaboratories.com [paragonlaboratories.com]
- 18. benchchem.com [benchchem.com]
- 19. nj.gov [nj.gov]
Solubility of Ethylene-d4-diamine in common solvents
An In-Depth Technical Guide to the Solubility of Ethylene-d4-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of this compound (1,2-Ethanediamine-1,1,2,2-d4), a deuterated form of ethylenediamine (B42938). Understanding the solubility of this stable isotope-labeled compound is crucial for its application in various research and development fields, including as a synthetic intermediate and in mechanistic studies.
Physicochemical Properties of this compound
This compound shares similar physical characteristics with its non-deuterated counterpart, ethylenediamine. These properties are fundamental to understanding its behavior in different solvent systems.
| Property | Value |
| Molecular Formula | C₂H₄D₄N₂ |
| Molecular Weight | 64.12 g/mol |
| Appearance | Clear, colorless liquid/oil |
| Melting Point | 9 °C (lit.) |
| Boiling Point | 118 °C (lit.) |
| Density | 1.022 g/mL at 25 °C |
| Refractive Index | n20/D 1.455 (lit.) |
Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a strong predictive understanding can be derived from the known solubility of ethylenediamine and the general effects of deuteration on a molecule's physical properties.
Solubility of Ethylenediamine (Non-Deuterated)
Ethylenediamine is a polar molecule with two primary amine groups, which allows it to act as a hydrogen bond donor and acceptor. This structural feature dictates its solubility in various common solvents.
| Solvent | Type | Solubility |
| Water | Polar Protic | Miscible[1][2][3] |
| Ethanol | Polar Protic | Miscible[2], Soluble[4][5] |
| Chloroform | Polar Aprotic | Soluble[6] |
| Methanol | Polar Protic | Soluble[6] |
| Diethyl Ether | Polar Aprotic | Slightly Soluble[4] |
| Benzene | Nonpolar | Insoluble[4] |
The Effect of Deuteration on Solubility
The substitution of hydrogen with deuterium (B1214612) can subtly alter a compound's physicochemical properties, including its solubility.[6] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in intermolecular interactions.
Generally, the difference in solubility between a deuterated compound and its non-deuterated analog is considered to be small.[7] For nonpolar solvents, these differences are often negligible.[8] However, in some cases, deuteration can lead to measurable changes. For instance, a study on flurbiprofen (B1673479) found that the deuterated version (FP-d8) exhibited a twofold increase in solubility in an aqueous HCl solution compared to the parent compound.[6] This was attributed to a lower melting point and heat of fusion for the deuterated form, which can favor dissolution.[6] Conversely, other studies have suggested that biomolecules can be slightly less soluble in heavy water (D₂O) than in H₂O.[9]
For this compound, it is reasonable to expect a solubility profile very similar to that of ethylenediamine. It should be readily soluble in polar solvents like water, methanol, and ethanol, and sparingly soluble in nonpolar solvents. Minor deviations from the solubility of ethylenediamine may be observed upon precise experimental measurement.
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the systematic determination of the solubility of this compound.
Materials and Equipment
-
This compound
-
Selection of solvents (e.g., Water, Ethanol, Methanol, Chloroform, Diethyl Ether, Toluene)
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Thermostatically controlled shaker
-
Calibrated pipettes and glassware
-
pH meter and pH paper
Experimental Workflow
The following diagram outlines the logical workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination of this compound.
Step-by-Step Procedure
-
Initial Screening in Water :
-
Accurately weigh approximately 10 mg of this compound into a glass test tube.
-
Add 0.5 mL of deionized water.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, place the tube in a water bath sonicator for up to 5 minutes.
-
Visually inspect the solution for any undissolved material. If the solution is clear, the compound is considered soluble.
-
If soluble, proceed to quantitative analysis (Step 5). If not, proceed to the next solvent.
-
-
Screening in Other Polar Solvents (e.g., Ethanol, Methanol) :
-
Using a fresh, accurately weighed sample of this compound, repeat the procedure from Step 1, substituting water with the new solvent.
-
Record observations of solubility.
-
-
Screening in Less Polar and Nonpolar Solvents (e.g., Chloroform, Diethyl Ether, Toluene) :
-
Repeat the procedure for each selected solvent, always starting with a fresh sample of the solute.
-
Record all observations.
-
-
Effect of pH (for aqueous solutions) :
-
If the compound is soluble in water, measure the pH of the solution. As an amine, an alkaline pH is expected.
-
If the compound is poorly soluble in water, add 5% aqueous HCl dropwise. Increased solubility upon acidification indicates the formation of a water-soluble amine salt.
-
-
Quantitative Analysis (for soluble systems) :
-
To determine the exact solubility, prepare a saturated solution by adding an excess of this compound to a known volume of the solvent.
-
Agitate the mixture in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
Carefully filter the solution to remove undissolved solute.
-
Analyze a known volume of the clear filtrate using a suitable analytical method (e.g., HPLC, GC, or gravimetric analysis after solvent evaporation) to determine the concentration of the dissolved this compound.
-
Express the solubility in units such as mg/mL or mol/L.
-
Conclusion
This compound is expected to be a polar compound that is miscible with water and other polar protic solvents, while exhibiting limited solubility in nonpolar organic solvents. The effect of deuteration on its solubility is predicted to be minimal but could result in slight deviations from its non-deuterated analog, ethylenediamine. For applications requiring precise concentrations, the experimental determination of its solubility in the specific solvent system of interest is highly recommended. The provided protocol offers a systematic approach to achieving this.
References
- 1. nouryon.com [nouryon.com]
- 2. Ethylenediamine - Sciencemadness Wiki [sciencemadness.org]
- 3. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 4. cameo.mfa.org [cameo.mfa.org]
- 5. chembk.com [chembk.com]
- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 9. Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Applications of Deuterated Ethylenediamine in Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterated ethylenediamine (B42938), specifically ethane-1,2-diamine-d4 (H₂NCD₂CD₂NH₂), is a stable isotope-labeled compound that serves as a valuable tool in various chemical disciplines. Its applications stem from the subtle yet significant differences in the physicochemical properties of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This technical guide provides a comprehensive overview of the core applications of deuterated ethylenediamine, focusing on its utility in mechanistic studies via the kinetic isotope effect (KIE), its role as a ligand in coordination chemistry, and its potential in pharmaceutical research and drug development. This document includes structured data tables, detailed experimental protocols for representative applications, and explanatory diagrams to illustrate key concepts and workflows.
Introduction to Deuterated Ethylenediamine
Ethylenediamine (C₂H₄(NH₂)₂) is a fundamental bidentate chelating ligand and a widely used building block in chemical synthesis.[1] The deuterated analogue, where the four hydrogen atoms on the ethylene (B1197577) backbone are replaced with deuterium (B1214612) (D), offers unique advantages for detailed chemical investigation.[2] The primary distinction lies in the greater mass of deuterium, which results in a stronger C-D bond with a lower zero-point vibrational energy compared to the C-H bond. This difference is the foundation for the Kinetic Isotope Effect (KIE) , a powerful tool for elucidating reaction mechanisms.[3]
Physicochemical Properties
The substitution of hydrogen with deuterium leads to minor but measurable changes in the physical properties of ethylenediamine. These differences, while small, are critical for its applications in sensitive analytical techniques and for influencing reaction kinetics.
| Property | Ethylenediamine (en) | Deuterated Ethylenediamine (en-d4) |
| Chemical Formula | C₂H₈N₂ | C₂D₄H₄N₂ |
| Molecular Weight ( g/mol ) | 60.10 | 64.12[4] |
| Boiling Point (°C) | 116-117 | Expected to be slightly higher |
| Density (g/cm³) | ~0.899 | Expected to be slightly higher |
| C-D vs. C-H Bond Strength | Weaker | Stronger |
| Vibrational Frequency | Higher | Lower |
Core Applications
Mechanistic Studies and the Kinetic Isotope Effect (KIE)
One of the most significant applications of deuterated ethylenediamine is in the study of reaction mechanisms. The KIE is the change in the rate of a reaction when a hydrogen atom in the reactant is substituted with deuterium.[2]
-
Primary KIE: Observed when the C-H bond is broken or formed in the rate-determining step of a reaction. The rate of a reaction involving a C-H bond is typically 6-10 times faster than that of a C-D bond.[2] A significant primary KIE (kH/kD > 2) provides strong evidence that C-H bond cleavage is part of the rate-limiting step.
-
Secondary KIE: Occurs when the C-H bond is not directly involved in the bond-breaking or bond-forming events of the rate-determining step. These effects are smaller (typically kH/kD = 0.8–1.4) but can provide valuable information about changes in hybridization at the carbon atom during the transition state.[2]
By synthesizing a molecule with deuterated ethylenediamine as a building block, researchers can perform competitive experiments or parallel reactions with the deuterated and non-deuterated versions to measure the KIE and gain insight into reaction pathways.[2][5]
Caption: Workflow for using the Kinetic Isotope Effect (KIE).
Coordination Chemistry
Ethylenediamine is a classic bidentate ligand that forms stable five-membered chelate rings with a wide range of metal ions.[6][7][8] These complexes are foundational in inorganic chemistry. Using deuterated ethylenediamine allows for more detailed spectroscopic analysis of these complexes. For example, in vibrational spectroscopy (IR and Raman), the C-D stretching and bending frequencies are shifted to lower wavenumbers compared to C-H vibrations, which can help in assigning complex spectra. In NMR spectroscopy, the absence of protons on the ethylene backbone simplifies ¹H NMR spectra, aiding in structural elucidation.[2]
While the thermodynamic stability of metal complexes is not expected to change dramatically upon deuteration, subtle effects on the ligand's conformational dynamics and the metal-ligand bond vibrations can be studied.
The following table presents critically evaluated stability constants for common metal ions with non-deuterated ethylenediamine. The values for deuterated ethylenediamine are expected to be very similar.
| Metal Ion | Log K₁ | Log K₂ | Log K₃ |
| Cu²⁺ | 10.48 | 9.05 | -1.0 |
| Ni²⁺ | 7.32 | 6.12 | 4.21 |
| Zn²⁺ | 5.66 | 4.97 | 2.0 |
| Co²⁺ | 5.84 | 4.78 | 3.03 |
| Cd²⁺ | 5.42 | 4.49 | 2.0 |
| Fe²⁺ | 4.28 | 3.25 | 1.9 |
Data sourced from a critical survey by P. Paoletti (1984).[9][10] Conditions: 25 °C, 0.1 M ionic strength.
Caption: Chelation of a metal ion by deuterated ethylenediamine.
Drug Development and Pharmacokinetics
In pharmaceutical research, deuteration is a strategy to improve the metabolic profile of drug candidates.[9][11] The metabolism of many drugs is mediated by cytochrome P450 enzymes, which often involves the cleavage of C-H bonds. By replacing a metabolically labile C-H bond with a stronger C-D bond, the rate of metabolism can be significantly reduced.[12] This "metabolic shielding" can lead to:
-
Increased drug half-life: Slower metabolism means the drug remains in the body for a longer period.
-
Reduced dosing frequency: A longer half-life can allow for less frequent administration.
-
Improved safety profile: Lowering the rate of metabolism can reduce the formation of potentially toxic metabolites.[1]
-
Increased bioavailability: Less first-pass metabolism can lead to higher systemic exposure.
Deuterated ethylenediamine can be used as a synthetic precursor to introduce deuterium into a specific location within a larger drug molecule, thereby protecting that site from metabolic degradation.
Experimental Protocols
The following sections provide generalized protocols for key experiments involving ethylenediamine, which can be directly adapted for its deuterated analogue.
Protocol: Synthesis of a Metal-Ethylenediamine Complex
This protocol is based on the synthesis of bis(ethylenediamine)gold(III) chloride, adapted from published procedures.[13]
Objective: To synthesize a coordination complex using (deuterated) ethylenediamine as a ligand.
Materials:
-
Gold(III) chloride solution (e.g., HAuCl₄)
-
Deuterated ethylenediamine (en-d4) or Ethylenediamine (en)
-
Deionized water
-
Filtration apparatus
Procedure:
-
Dissolve a known quantity of gold(III) chloride in deionized water to create a stock solution (e.g., 0.5 mmol in 10 mL).
-
In a separate beaker, prepare a 1.0 M aqueous solution of deuterated ethylenediamine.
-
Slowly add the deuterated ethylenediamine solution dropwise to the stirred gold(III) chloride solution. An initial orange precipitate may form and then redissolve as more ligand is added.
-
Continue stirring until the solution becomes clear (typically around pH 4-5).
-
Remove any trace undissolved solids by filtration.
-
To the clear filtrate, add an excess of a precipitating solvent like ethanol (e.g., 3 volumes of ethanol to 1 volume of aqueous solution).
-
A pale yellow precipitate of the complex ([Au(en-d4)₂]Cl₃) should form immediately.
-
Collect the precipitate by vacuum filtration.
-
Wash the product with a small amount of ethanol and then air dry.
-
Characterize the product using appropriate methods (e.g., NMR, IR spectroscopy, elemental analysis).
Caption: Generalized workflow for complex synthesis.
Protocol: Conceptual Framework for a KIE Experiment
Objective: To determine the kinetic isotope effect for a reaction where a C-H bond on the ethylenediamine backbone is potentially cleaved in the rate-determining step.
Methodology: Parallel Experiments
-
Synthesize Reactants: Prepare two batches of the reactant of interest. One batch should be synthesized using deuterated ethylenediamine (reactant-D) and the other using standard ethylenediamine (reactant-H).
-
Reaction Setup: Prepare identical reaction mixtures in separate vessels. Ensure that the concentration of all reagents (reactant, catalyst, etc.) and the reaction conditions (temperature, pressure, solvent) are precisely the same for both the H and D reactions.
-
Initiate and Monitor: Start both reactions simultaneously. Monitor the disappearance of the reactant or the appearance of the product over time using a suitable analytical technique (e.g., GC, HPLC, NMR spectroscopy).
-
Data Analysis: Plot concentration versus time for both reactions. Determine the initial rate of each reaction from the slope of the curve at t=0.
-
Calculate Rate Constants: From the rate data, calculate the rate constant for the non-deuterated reaction (kH) and the deuterated reaction (kD).
-
Determine KIE: Calculate the kinetic isotope effect as the ratio KIE = kH / kD.
-
Interpretation: A value significantly greater than 1 suggests a primary KIE, implicating C-H bond cleavage in the rate-determining step.
Conclusion
Deuterated ethylenediamine is a versatile and powerful tool for chemists. Its primary applications in elucidating reaction mechanisms through the kinetic isotope effect, serving as a labeled ligand in coordination chemistry, and acting as a building block in the synthesis of metabolically stabilized pharmaceuticals underscore its importance. While direct comparative data between deuterated and non-deuterated ethylenediamine applications are not always readily available, the fundamental principles of isotope effects provide a robust framework for predicting and leveraging its unique chemical behavior. This guide provides the foundational knowledge, protocols, and conceptual diagrams to aid researchers in effectively utilizing deuterated ethylenediamine in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. ijmrset.com [ijmrset.com]
- 5. epfl.ch [epfl.ch]
- 6. Isotope effects of deuterated Pt(ii) complexes with site disparity on blue phosphorescence - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. epj-conferences.org [epj-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. iupac.org [iupac.org]
- 11. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, Structures, and Electrochemistry of Au(III)-ethylenediamine Complexes and Interactions with Guanosine 5’-Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ethylene-d4-diamine in 1H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Ethylene-d4-diamine (d4-EDA) in 1H Nuclear Magnetic Resonance (NMR) spectroscopy. This deuterated compound serves as a valuable tool in various applications, including its use as a specialized solvent, a ligand for studying metal complexes, and a probe in mechanistic studies.
This compound as a Deuterated Solvent
In 1H NMR spectroscopy, the use of deuterated solvents is crucial to avoid overwhelming signals from the solvent's protons, which would otherwise obscure the signals of the analyte.[1][2][3] this compound (H₂NCD₂CD₂NH₂), with its ethylene (B1197577) backbone fully deuterated, offers a unique solvent environment, particularly for compounds soluble in primary amines.
In the 1H NMR spectrum of a sample dissolved in this compound, the solvent itself will primarily show signals arising from the amine (NH₂) protons. The chemical shift of these protons is sensitive to factors such as temperature and the specific solute.[1] The absence of signals from the ethylene backbone confirms the high degree of deuteration and provides a clear spectral window for observing the resonances of the dissolved analyte.[1]
Protocol for Using this compound as a Solvent:
-
Solubility Test: Ensure the analyte is soluble in this compound. Due to the amine functional groups, it is a good solvent for polar compounds, particularly those capable of hydrogen bonding.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the analyte into a clean, dry NMR tube.
-
Add approximately 0.6-0.8 mL of this compound.
-
Cap the tube and gently vortex or sonicate to ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire the 1H NMR spectrum using standard instrument parameters.
-
The deuterium (B1214612) signal from the solvent can be used for the field-frequency lock.[2][3]
-
Mechanistic Elucidation via Isotope Labeling
This compound is a powerful tool for investigating reaction mechanisms, particularly through the study of kinetic isotope effects (KIEs).[1] By comparing the reaction rates of a process using undeuterated ethylenediamine (B42938) versus this compound, researchers can determine if the C-H bonds on the ethylene backbone are involved in the rate-determining step.[1]
A primary KIE (kH/kD > 1) is observed when a C-H bond to the isotopically labeled carbon is broken or formed in the rate-limiting step.[1] This information is invaluable for understanding transition states and reaction pathways.
Illustrative Workflow for a Mechanistic Study:
Caption: Workflow for a Kinetic Isotope Effect Study.
This compound as a Ligand in Coordination Chemistry
This compound functions as a bidentate, chelating ligand, binding to metal ions through its two nitrogen atoms.[1] The use of the deuterated form is advantageous in 1H NMR studies of the resulting metal complexes as it eliminates the proton signals from the ethylene backbone of the ligand. This simplifies the spectrum, allowing for an unambiguous analysis of the signals from other ligands or from the amine protons of the coordinated this compound itself.
Upon coordination to a metal center, the chemical shift of the ligand's amine protons will typically change, providing information about the electronic environment of the metal complex.
Quantitative Data Summary:
| Application | Analyte/System | Key 1H NMR Observations | Reference |
| Solvent | General Use | Absence of ethylene proton signals, NH₂ proton signals are solvent and temperature dependent. | [1] |
| Mechanistic Studies | Rhodium-catalyzed reaction | Determination of primary and secondary kinetic isotope effects. | [1] |
| Coordination Chemistry | Metal Complexes | Simplification of spectra by eliminating ligand backbone protons, allowing for clear observation of other ligand signals and coordinated NH₂ protons. | [1] |
Experimental Protocol for Complex Formation Study:
-
Preparation of the Metal Precursor Solution: Dissolve the metal salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Acquisition of Initial Spectrum: Record the 1H NMR spectrum of the metal precursor.
-
Addition of this compound: Add a stoichiometric amount of this compound to the NMR tube.
-
Monitoring the Reaction: Gently mix the solution and acquire 1H NMR spectra at various time intervals to observe the formation of the complex.
-
Data Analysis: Analyze the changes in chemical shifts of the amine protons and any other relevant signals to characterize the newly formed metal complex.
Logical Relationship of Applications:
Caption: Key applications of this compound in 1H NMR.
References
Ethylene-d4-diamine: A Specialized Deuterated Reagent for NMR Spectroscopy and Potential Non-Interfering Solvent
Application Note AN-EDA-NMR-001
Introduction
Ethylene-d4-diamine (H₂NCD₂CD₂NH₂), the deuterated isotopologue of ethylenediamine (B42938), serves as a valuable tool in advanced chemical research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and as a precursor in the synthesis of isotopically labeled compounds. While its primary role is that of a deuterated building block, its inherent properties as a polar amine suggest potential applications as a non-interfering NMR solvent for specific classes of analytes. This document provides an overview of its properties, potential applications as an NMR solvent, and protocols for its use.
Key Advantages of Deuterated Solvents in NMR:
Deuterated solvents are fundamental in NMR spectroscopy for several reasons:
-
Reduced Solvent Interference: By replacing protons (¹H) with deuterium (B1214612) (²H), the solvent's own signals are minimized in the ¹H NMR spectrum, allowing for clear observation of the analyte's signals.[1][2]
-
Deuterium Lock Signal: Modern NMR spectrometers utilize the deuterium signal from the solvent to stabilize the magnetic field, ensuring high resolution and reproducibility of spectra.[2]
-
Internal Chemical Shift Reference: The residual, non-deuterated solvent peak provides a known chemical shift reference, allowing for accurate calibration of the spectrum.
Properties of this compound
This compound is a colorless liquid with physical and chemical properties largely similar to its non-deuterated counterpart, ethylenediamine.
| Property | Value |
| Chemical Formula | H₂NCD₂CD₂NH₂ |
| Molecular Weight | 64.12 g/mol |
| Isotopic Purity | Typically ≥98 atom % D |
| Appearance | Colorless liquid |
| Density | 1.022 g/mL at 25 °C |
| Boiling Point | 118 °C (lit.) |
| Melting Point | 9 °C (lit.) |
| Solubility (of Ethylenediamine) | Miscible with water and ethanol; slightly soluble in ether; insoluble in benzene.[3][4] |
Applications in NMR Spectroscopy
Primary Application: Deuterated Reagent and Building Block
The predominant use of this compound in the context of NMR is as a deuterated reagent. Its incorporation into larger molecules allows for:
-
Mechanistic Studies: Tracking the fate of the ethylenediamine moiety in chemical reactions.
-
Structural Elucidation: Introducing a "silent" backbone in complex molecules to simplify crowded ¹H NMR spectra.
-
Metabolic Pathway Tracing: Using it as a stable isotope-labeled precursor in biological studies.[5]
Potential Application: Non-Interfering NMR Solvent
Given that ethylenediamine is a polar, coordinating solvent, this compound could theoretically be employed as a specialized NMR solvent for analytes that are:
-
Highly Polar: Compounds that have poor solubility in common deuterated solvents like chloroform-d (B32938) or benzene-d6.
-
Capable of Hydrogen Bonding: Analytes that require a hydrogen-bond-accepting and -donating solvent environment to be adequately solvated.
-
Metal Complexes: Due to its chelating nature, it could be a suitable solvent for studying certain coordination compounds, provided it does not displace the ligands of interest.
In its role as a solvent, the deuteration of the ethylene (B1197577) backbone would prevent solvent signals from obscuring the upfield region of the ¹H NMR spectrum. The remaining signals would be from the amine protons.
Expected NMR Spectral Data of this compound
When used as a solvent, the following signals would be expected:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | Variable | Broad singlet | The chemical shift of the -NH₂ protons is highly dependent on concentration, temperature, and the nature of the solute due to hydrogen bonding and chemical exchange. |
| ¹³C | ~40-50 ppm (estimated) | Triplet (due to ¹JC-D coupling) | The chemical shift is estimated based on the non-deuterated ethylenediamine. The signal will be a triplet due to coupling with the attached deuterium. |
| ²H | ~2.5-3.0 ppm (estimated) | Singlet | The deuterium lock signal. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis using this compound as a Solvent
Objective: To prepare a sample for NMR analysis where this compound is the solvent.
Materials:
-
Analyte of interest
-
This compound
-
NMR tube (5 mm, high precision)
-
Pipettes
-
Vortex mixer
Procedure:
-
Solubility Test: Before preparing the NMR sample, test the solubility of the analyte in non-deuterated ethylenediamine to conserve the more expensive deuterated solvent.
-
Sample Weighing: Accurately weigh 1-10 mg of the analyte for ¹H NMR (or 10-50 mg for ¹³C NMR) directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of this compound to the vial containing the analyte.
-
Dissolution: Gently vortex or sonicate the mixture until the analyte is fully dissolved.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution into a clean, dry NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be set to lock on the deuterium signal of this compound.
Protocol 2: Use of this compound as a Deuterated Reagent in an NMR Reaction Study
Objective: To monitor a reaction in situ via NMR where this compound is a reactant.
Materials:
-
Reactants for the chemical transformation
-
This compound
-
A common deuterated NMR solvent (e.g., DMSO-d₆, D₂O)
-
NMR tube and cap
Procedure:
-
Reactant Preparation: In a small vial, dissolve the other reactant(s) in a suitable deuterated NMR solvent (e.g., 0.5 mL of DMSO-d₆).
-
Initial Spectrum: Transfer this solution to an NMR tube and acquire a baseline ¹H NMR spectrum.
-
Addition of this compound: Add a stoichiometric amount of this compound to the NMR tube.
-
Mixing: Cap the tube and invert it several times to ensure thorough mixing.
-
Reaction Monitoring: Acquire NMR spectra at regular time intervals to monitor the disappearance of reactant signals and the appearance of product signals. The deuterated backbone of the ethylenediamine moiety will be "invisible" in the ¹H NMR spectrum, simplifying the analysis of the reaction products.
Visualizations
Caption: Workflow for preparing an NMR sample using this compound as a solvent.
References
- 1. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 4. Ethylenediamine - CAMEO [cameo.mfa.org]
- 5. This compound | Deuterated Reagent | For Research [benchchem.com]
Application of Ethylene-d4-diamine in Mass Spectrometry as an Internal Standard
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative mass spectrometry, particularly in complex matrices such as biological fluids and pharmaceutical formulations, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. Stable isotope-labeled internal standards are considered the gold standard due to their similar physicochemical properties to the analyte of interest, ensuring they behave almost identically during sample preparation, chromatography, and ionization. Ethylene-d4-diamine, a deuterated form of ethylenediamine (B42938), serves as an excellent internal standard for the quantification of ethylenediamine and other short-chain diamines in various applications, including the analysis of biogenic amines and the monitoring of impurities in drug substances.
This document provides detailed application notes and experimental protocols for the utilization of this compound as an internal standard in mass spectrometry-based quantitative analysis. The methodologies described are applicable to both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical workflow. The isotopically labeled standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (e.g., deuterium).
Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they are affected similarly by variations in sample preparation steps such as extraction, derivatization, and potential sample loss. They also co-elute during chromatographic separation and experience similar ionization efficiency and matrix effects in the mass spectrometer. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant despite variations in the analytical process.
Applications
Quantification of Biogenic Amines in Food and Biological Samples
Ethylenediamine is a biogenic amine that can be found in various food products and biological systems. Monitoring its levels, along with other biogenic amines, is crucial for food quality control and in various biomedical research areas. This compound is an ideal internal standard for the quantification of ethylenediamine in these matrices.
Impurity Analysis in Pharmaceuticals
Ethylenediamine is used as a building block in the synthesis of several active pharmaceutical ingredients (APIs). Regulatory guidelines often require strict control of residual starting materials and related impurities in the final drug product. The use of this compound as an internal standard allows for the precise and accurate quantification of residual ethylenediamine in APIs and pharmaceutical formulations.[1][2]
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound as an internal standard in LC-MS/MS and GC-MS analysis. While these protocols are comprehensive, optimization may be required for specific matrices and instrumentation.
Protocol 1: Quantification of Ethylenediamine in a Pharmaceutical Drug Substance using LC-MS/MS
This protocol describes a method for the quantitative analysis of ethylenediamine in a drug substance using this compound as an internal standard.
1. Materials and Reagents
-
This compound (Internal Standard, IS)
-
Ethylenediamine (Analyte)
-
Drug Substance (Sample)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
2. Preparation of Standard and Sample Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Analyte Stock Solution: Accurately weigh and dissolve ethylenediamine in methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into a solution containing a fixed concentration of the IS. The concentration range should bracket the expected concentration of ethylenediamine in the sample.
-
Sample Preparation: Accurately weigh approximately 10 mg of the drug substance and dissolve it in a suitable volume of methanol. Spike with the IS to achieve a final concentration similar to that in the calibration standards.
3. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent Ultivo, SCIEX Triple Quad 3500) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ethylenediamine: Precursor ion > Product ion (To be optimized) This compound: Precursor ion > Product ion (To be optimized) |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 3500 V |
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of ethylenediamine in the sample by interpolating its peak area ratio from the calibration curve.
Protocol 2: Analysis of Biogenic Amines (including Ethylenediamine) in Food Samples using GC-MS
This protocol outlines a method for the analysis of ethylenediamine and other biogenic amines in a food matrix (e.g., fish tissue) using this compound as an internal standard, followed by derivatization and GC-MS analysis.
1. Materials and Reagents
-
This compound (IS)
-
Biogenic amine standards (including ethylenediamine)
-
Perchloric acid (PCA), 0.4 M
-
Sodium hydroxide (B78521) (NaOH), 2 M
-
Sodium bicarbonate
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Anhydrous sodium sulfate
2. Sample Preparation and Derivatization
-
Extraction: Homogenize 5 g of the food sample with 20 mL of 0.4 M PCA. Centrifuge and collect the supernatant.
-
Spiking: Add a known amount of this compound internal standard solution to the extract.
-
Derivatization:
-
Take 1 mL of the extract and adjust the pH to 8.5 with 2 M NaOH.
-
Add 200 µL of dansyl chloride solution.
-
Incubate at 60 °C for 45 minutes.
-
-
Extraction of Derivatives:
-
Add 5 mL of toluene to the reaction mixture and vortex.
-
Centrifuge and collect the upper toluene layer.
-
Dry the toluene extract with anhydrous sodium sulfate.
-
3. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| GC System | Agilent 7890B GC or equivalent |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min |
| MS System | Mass Selective Detector (e.g., Agilent 5977B) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | Dansyl-Ethylenediamine: To be determined Dansyl-Ethylene-d4-diamine: To be determined |
| Transfer Line Temp | 280 °C |
4. Data Analysis
-
Similar to the LC-MS/MS protocol, create a calibration curve using the peak area ratios of the derivatized analyte to the derivatized internal standard.
-
Quantify the amount of ethylenediamine in the food sample.
Data Presentation
Quantitative results from the analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Quantitative Analysis of Ethylenediamine in a Drug Substance
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (µg/mL) |
| Blank | ND | 1,250,000 | - | - |
| Cal 1 | 12,500 | 1,245,000 | 0.010 | 0.1 |
| Cal 2 | 63,000 | 1,255,000 | 0.050 | 0.5 |
| Cal 3 | 126,000 | 1,260,000 | 0.100 | 1.0 |
| Cal 4 | 640,000 | 1,280,000 | 0.500 | 5.0 |
| Cal 5 | 1,300,000 | 1,300,000 | 1.000 | 10.0 |
| Sample 1 | 85,000 | 1,275,000 | 0.067 | 0.67 |
| Sample 2 | 92,000 | 1,280,000 | 0.072 | 0.72 |
ND: Not Detected
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for quantitative LC-MS/MS analysis.
Logical Relationship of Isotope Dilution
Caption: Principle of isotope dilution mass spectrometry.
Conclusion
This compound is a highly effective internal standard for the sensitive and accurate quantification of ethylenediamine in a variety of matrices by mass spectrometry. The use of a stable isotope-labeled internal standard like this compound is crucial for robust method development in regulated environments, such as the pharmaceutical industry, and for reliable results in complex sample analysis, such as food safety testing. The protocols and data presented herein provide a solid foundation for researchers and scientists to implement this internal standard in their quantitative workflows.
References
Application Note: Quantitative Analysis of Biogenic Amines in Fish Samples Using Ethylene-d4-diamine as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantification of biogenic amines, specifically ethylenediamine (B42938) (EDA), in fish tissue using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs Ethylene-d4-diamine (EDA-d4) as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The method involves a straightforward extraction, pre-column derivatization with dansyl chloride, and subsequent LC-MS/MS analysis. This approach is suitable for food safety testing and quality control in the seafood industry.
Principle of Internal Standard Quantification
In quantitative analysis, an internal standard (IS) is a substance with properties similar to the analyte that is added in a constant, known amount to all samples, calibration standards, and quality controls. The use of a stable isotope-labeled internal standard, such as this compound for the analysis of ethylenediamine, is the gold standard. Since SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, it can effectively compensate for variations in extraction efficiency, injection volume, and instrument response, thereby improving the accuracy and precision of the measurement.[1][2] The quantification is based on the ratio of the analyte's response to the internal standard's response.
Experimental Protocol
This protocol provides a method for the determination of ethylenediamine in fish tissue.
2.1 Reagents and Materials
-
Ethylenediamine (EDA) standard
-
This compound (EDA-d4) internal standard
-
Dansyl chloride
-
Perchloric acid (PCA), 0.4 M
-
Sodium carbonate buffer (1 M, pH 9.5)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, ultrapure
-
Formic acid
-
Fish tissue samples
2.2 Standard Solution Preparation
-
EDA Stock Solution (1 mg/mL): Accurately weigh 10 mg of EDA standard and dissolve in 10 mL of 0.1 M HCl.
-
EDA-d4 Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of EDA-d4 and dissolve in 10 mL of 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the EDA stock solution with 10% methanol in water.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the EDA-d4 stock solution with acetonitrile.
2.3 Sample Preparation and Extraction
-
Homogenize approximately 5 g of fish tissue.
-
Weigh 1.0 g of the homogenized tissue into a centrifuge tube.
-
Add 50 µL of the 1 µg/mL EDA-d4 internal standard spiking solution.
-
Add 5 mL of 0.4 M perchloric acid.
-
Vortex for 2 minutes and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
2.4 Derivatization Procedure
-
Transfer 200 µL of the supernatant or calibration standard to a new microcentrifuge tube.
-
Add 400 µL of 1 M sodium carbonate buffer (pH 9.5).[3]
-
Add 600 µL of dansyl chloride solution (5 mg/mL in acetonitrile).[4]
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.[4]
-
After incubation, add 100 µL of 10% ammonium hydroxide (B78521) to quench the reaction.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
2.5 HPLC-MS/MS Parameters
| Parameter | Condition |
| HPLC System | Standard LC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile/methanol (50:50, v/v) |
| Gradient Elution | Start at 5% B, linear gradient to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Dansyl-EDA: m/z 354.1 -> 171.1Dansyl-EDA-d4: m/z 358.1 -> 171.1 |
Results and Data Presentation
The use of an internal standard allows for the creation of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Table 1: Calibration Curve Data for Ethylenediamine (EDA)
| Concentration (ng/mL) | Analyte Area (EDA) | IS Area (EDA-d4) | Area Ratio (EDA/EDA-d4) |
| 1 | 4,520 | 895,100 | 0.005 |
| 5 | 22,650 | 898,200 | 0.025 |
| 10 | 46,100 | 901,500 | 0.051 |
| 50 | 235,400 | 892,300 | 0.264 |
| 100 | 481,200 | 899,800 | 0.535 |
| 250 | 1,195,000 | 896,400 | 1.333 |
| 500 | 2,410,000 | 905,100 | 2.663 |
| Linearity (R²) | - | - | 0.9995 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (ng/mL) | Measured Mean (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| 10 | 9.8 | 98.0 | 4.5 |
| 100 | 103.2 | 103.2 | 3.1 |
| 400 | 391.6 | 97.9 | 2.8 |
Visualizations
The following diagrams illustrate the logical workflow of the analytical method and the fundamental principle of using an internal standard.
Caption: Experimental workflow for biogenic amine analysis.
Caption: Principle of internal standard quantification.
Conclusion
The described HPLC-MS/MS method, utilizing this compound as an internal standard, provides a reliable, accurate, and precise platform for the quantitative analysis of ethylenediamine in complex matrices such as fish tissue. The pre-column derivatization with dansyl chloride significantly enhances the chromatographic behavior and detection sensitivity of the analyte.[5][6] This protocol is well-suited for routine analysis in food safety and quality control laboratories.
References
- 1. Gas chromatography mass spectrometry analysis of polyamines using deuterated analogs as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cadaverine Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. A Dansyl Chloride-HPLC Method for the Determination of Polyamines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Ethylene-d4-diamine in Kinetic Isotope Effect Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene-d4-diamine (H₂NCD₂CD₂NH₂) is a deuterated form of ethylenediamine (B42938) where the four hydrogen atoms on the ethylene (B1197577) backbone have been replaced with deuterium (B1214612). This isotopic substitution makes it a valuable tool for investigating reaction mechanisms through the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. By comparing the reaction rates of the non-deuterated (light) and deuterated (heavy) compounds, researchers can gain insights into the rate-determining step of a reaction, particularly whether a C-H bond is broken in this step.
A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For this compound, a significant primary KIE (kH/kD > 1) would be expected in reactions where a C-D bond is cleaved during this critical step, such as in enzymatic oxidation or certain elimination reactions. The observation of a substantial KIE provides strong evidence for such a mechanism. In drug development, understanding the metabolic pathways of drug candidates is crucial. Deuterium substitution can slow down metabolic processes that involve C-H bond cleavage by cytochrome P450 enzymes, potentially leading to improved pharmacokinetic profiles, such as increased half-life and bioavailability.
Applications
-
Studies in Organometallic Catalysis: In metal-catalyzed reactions, deuterated ligands like this compound can help to clarify whether the ligand is directly involved in hydrogen transfer or rearrangement processes.[4]
-
Drug Metabolism Studies: Investigating the KIE on the metabolism of drug candidates containing an ethylenediamine moiety can reveal which C-H bonds are targeted by metabolic enzymes.[5] This information is valuable for designing "heavy drugs" with potentially improved therapeutic properties.
Data Presentation
The following tables summarize representative quantitative data from kinetic isotope effect studies on amine oxidases, illustrating the types of results that can be obtained.
Table 1: Kinetic Isotope Effects on Diamine Oxidase Activity
| Substrate | Parameter | kH/kD | Reference |
| Histamine (B1213489) | Vmax | 3.58 | [1] |
| Vmax/KM | 1.58 | [1] | |
| N(τ)-methylhistamine | Vmax | 2.22 | [1] |
| Vmax/KM | 1.06 | [1] | |
| N(π)-methylhistamine | Vmax | 5.70 | [1] |
| Vmax/KM | 1.14 | [1] | |
| [(αR)-(2)H]-N(τ)-methylhistamine | Vmax | 0.69 | [1] |
| Vmax/KM | 15.06 | [1] | |
| [(αR)-(2)H]-N(π)-methylhistamine | Vmax | 0.62 | [1] |
| Vmax/KM | 7.50 | [1] |
Note: This data is for histamine and its derivatives, and is representative of the effects that can be observed.
Table 2: General Effects of Deuterium Substitution on Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Typical Effect of Deuteration | Rationale |
| Metabolic Clearance | Decreased | Stronger C-D bond slows enzymatic cleavage.[4] |
| Half-life (t½) | Increased | Slower metabolism leads to longer persistence in the body.[4] |
| Bioavailability | Increased | Reduced first-pass metabolism can lead to higher systemic concentrations.[4] |
Mandatory Visualizations
Caption: Principle of the Kinetic Isotope Effect.
Caption: Experimental Workflow for a KIE Study.
Caption: Simplified Diamine Oxidase Reaction Mechanism.
Experimental Protocols
The following is a generalized protocol for determining the kinetic isotope effect of this compound with a diamine oxidase. This protocol should be adapted based on the specific enzyme and available instrumentation.
Protocol 1: Determination of KIE for Diamine Oxidase with this compound
1. Materials and Reagents
-
This compound (isotopic purity >98%)
-
Ethylenediamine (unlabeled)
-
Diamine Oxidase (e.g., from porcine kidney)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.2)
-
Peroxidase (e.g., horseradish peroxidase)
-
O-dianisidine or a suitable chromogenic peroxidase substrate
-
Spectrophotometer
-
Thermostatted cuvette holder
2. Preparation of Reagents
-
Substrate Stock Solutions: Prepare 1 M stock solutions of both this compound and ethylenediamine in deionized water. Perform serial dilutions in the assay buffer to create a range of working concentrations (e.g., 0.1 mM to 10 mM).
-
Enzyme Solution: Prepare a stock solution of diamine oxidase in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.2) and store on ice. The final concentration in the assay will need to be optimized.
-
Assay Cocktail: Prepare a solution containing the chromogenic substrate and peroxidase in the assay buffer. The concentrations should be optimized for the specific assay.
3. Kinetic Assay
This protocol utilizes a coupled assay where the hydrogen peroxide produced by the diamine oxidase is used by peroxidase to oxidize a chromogenic substrate, leading to a measurable change in absorbance.
-
Set the spectrophotometer to the appropriate wavelength for the chosen chromogenic substrate (e.g., 460 nm for oxidized o-dianisidine) and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).
-
To a 1 mL cuvette, add the assay buffer, the assay cocktail, and the substrate (either this compound or ethylenediamine).
-
Initiate the reaction by adding a small, pre-determined volume of the diamine oxidase solution.
-
Immediately begin recording the change in absorbance over time for a set period (e.g., 3-5 minutes), ensuring the initial rate is linear.
-
Repeat the measurement for each substrate concentration for both the deuterated and non-deuterated substrates.
-
Perform control experiments without the enzyme to account for any non-enzymatic reaction.
4. Data Analysis
-
Calculate the initial reaction rates (v) from the linear portion of the absorbance vs. time plots for each substrate concentration.
-
Plot the initial rates against the substrate concentration for both this compound (vD) and ethylenediamine (vH).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and KM for each substrate.
-
Calculate the KIE on Vmax and Vmax/KM as follows:
-
DK_Vmax = Vmax(H) / Vmax(D)
-
DK_(Vmax/KM) = (Vmax/KM)H / (Vmax/KM)D
-
5. Interpretation
-
A DK_Vmax significantly greater than 1 suggests that the C-H(D) bond cleavage is at least partially rate-limiting for the overall catalytic turnover.
-
A DK_(Vmax/KM) significantly greater than 1 indicates that the C-H(D) bond cleavage is part of the first irreversible step or a step up to and including the first irreversible step.
This detailed application note provides a comprehensive overview for researchers and professionals interested in utilizing this compound for kinetic isotope effect studies. The provided protocols and representative data serve as a starting point for designing and interpreting experiments aimed at elucidating reaction mechanisms in enzymology and drug metabolism.
References
- 1. Mechanistic studies of reactions catalysed by diamine oxidase using isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usmai-fsu.primo.exlibrisgroup.com [usmai-fsu.primo.exlibrisgroup.com]
- 3. Kinetic and solvent deuterium isotope effects in the oxidation of putrescine catalysed by enzyme diamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Deuterated Reagent | For Research [benchchem.com]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Reaction Mechanisms with Ethylene-d4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene-d4-diamine (d₄-EDA) is a deuterated form of ethylenediamine (B42938) where the four hydrogen atoms on the ethylene (B1197577) backbone are replaced with deuterium (B1214612). This isotopic labeling makes it a powerful tool for elucidating reaction mechanisms, particularly through the study of Kinetic Isotope Effects (KIEs). By comparing the reaction rates of processes involving d₄-EDA with its non-deuterated counterpart, researchers can gain insights into the rate-determining steps and transition state structures of chemical reactions. This is crucial in fields ranging from organometallic catalysis to drug metabolism studies.
These application notes provide a comprehensive overview of the use of this compound in mechanistic studies, including detailed experimental protocols and data presentation.
Key Applications
Kinetic Isotope Effect (KIE) Studies
The primary application of this compound is in the determination of kinetic isotope effects. The change in reaction rate upon substitution of hydrogen with deuterium can reveal whether a C-H bond is broken in the rate-determining step of a reaction.
-
Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond to the isotopically labeled carbon is cleaved during the rate-determining step.
-
Secondary KIE: Smaller secondary KIEs can provide information about changes in hybridization or the steric environment of the labeled position in the transition state.
Elucidation of Catalytic Cycles
In organometallic chemistry, d₄-EDA can be used as a ligand to probe the mechanism of catalytic reactions. By observing the KIE on different steps of the catalytic cycle, such as oxidative addition, reductive elimination, or ligand substitution, a more detailed picture of the reaction pathway can be constructed. For instance, in a rhodium-catalyzed reaction, the use of ethylene-d4 (B1596295) allowed for the determination of KIEs for different steps in the catalytic cycle.[1]
Tracer Studies in Complex Systems
This compound can serve as a tracer to follow the fate of molecules in complex chemical or biological systems. The deuterium label allows for the unambiguous identification of the molecule and its derivatives using techniques like mass spectrometry and NMR spectroscopy.
Quantitative Data Summary
The following table summarizes representative kinetic isotope effect data from studies utilizing deuterated compounds, illustrating the utility of this technique in mechanistic investigations.
| Reaction Type | Deuterated Substrate/Ligand | kH/kD | Interpretation |
| Rhodium-Catalyzed C-H Insertion | ethylene-d4 | 1.49 ± 0.08 | Primary KIE, C-H bond breaking in the rate-determining step.[1] |
| Rhodium-Catalyzed π-Complex Formation | ethylene-d4 | 0.82 ± 0.05 | Inverse secondary KIE, indicating a change in hybridization at the carbon atoms.[1] |
| Enzymatic Amine Biotransformation (Diamine Oxidase) | [(αR)-(2H)]-N(τ)-methylhistamine | 15.06 (on Vmax/KM) | Large primary KIE, indicating stereospecific C-H bond cleavage in the pro-S position is rate-limiting. |
| Enzymatic Amine Biotransformation (Diamine Oxidase) | [(αR)-(2H)]-N(π)-methylhistamine | 7.50 (on Vmax/KM) | Significant primary KIE, supporting the proposed mechanism of C-H bond cleavage. |
Experimental Protocols
Protocol 1: General Procedure for a Kinetic Isotope Effect Study in a Copper-Catalyzed C-N Coupling Reaction
This protocol describes a hypothetical experiment to determine the KIE for a copper-catalyzed N-arylation of an amine using both ethylenediamine and this compound as ligands. This procedure is adapted from established methods for similar catalytic reactions.
Materials:
-
Copper(I) iodide (CuI)
-
Aryl halide (e.g., iodobenzene)
-
Amine (e.g., aniline)
-
Ethylenediamine
-
This compound
-
Base (e.g., potassium carbonate)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Internal standard for GC-MS analysis (e.g., dodecane)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox, add CuI (5 mol%) and the appropriate ligand (ethylenediamine or this compound, 10 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, deoxygenated solvent.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (2.0 mmol).
-
Add the internal standard.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
-
Reaction Monitoring and Analysis:
-
At regular time intervals, withdraw aliquots from the reaction mixture using a syringe.
-
Quench the reaction in the aliquot by adding a small amount of water and extracting with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by GC-MS to determine the concentration of the product and the remaining starting material relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for both the reaction with the non-deuterated and the deuterated ligand.
-
Determine the initial reaction rate for both reactions from the slope of the initial linear portion of the concentration-time plots.
-
Calculate the kinetic isotope effect as the ratio of the initial rate of the reaction with ethylenediamine (kH) to the initial rate of the reaction with this compound (kD): KIE = kH / kD.
-
Protocol 2: NMR Spectroscopy for Reaction Monitoring
NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving deuterated compounds in real-time.
Procedure:
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1, but on a smaller scale suitable for an NMR tube.
-
Use a deuterated solvent that will not interfere with the signals of interest.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the reaction mixture at t=0.
-
Place the NMR tube in a pre-heated NMR spectrometer and acquire spectra at regular time intervals.
-
The disappearance of reactant signals and the appearance of product signals can be integrated and plotted against time to determine the reaction kinetics.
-
Protocol 3: GC-MS Analysis of Reaction Products
GC-MS is used to separate and identify the products of the reaction and to quantify the extent of deuterium incorporation.
Procedure:
-
Sample Preparation:
-
Prepare the quenched and extracted reaction aliquots as described in Protocol 1.
-
If necessary, derivatize the products to improve their volatility and chromatographic separation.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system.
-
The gas chromatograph will separate the components of the mixture based on their boiling points and interactions with the column.
-
The mass spectrometer will fragment the molecules and provide a mass spectrum for each component, allowing for their identification.
-
By comparing the mass spectra of the products from the reactions with the deuterated and non-deuterated ligands, the incorporation of deuterium can be confirmed.
-
Quantification is achieved by integrating the peak areas of the analytes and the internal standard.
-
Visualizations
Caption: Workflow for investigating reaction mechanisms using this compound.
Caption: Decision pathway for interpreting Kinetic Isotope Effect (KIE) data.
References
Application Notes and Protocols for Ethylene-d4-diamine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethylene-d4-diamine (en-d4), a deuterated isotopologue of ethylenediamine (B42938), in coordination chemistry experiments. Detailed protocols for the synthesis of common coordination complexes are provided, along with a discussion of the unique applications of this deuterated ligand.
Introduction
This compound, with the chemical formula H₂NCD₂CD₂NH₂, is a valuable tool in coordination chemistry.[1] As a bidentate ligand, it readily forms stable chelate complexes with a wide range of metal ions.[2] The substitution of hydrogen atoms on the ethylene (B1197577) backbone with deuterium (B1214612) provides a powerful handle for elucidating reaction mechanisms, simplifying spectroscopic analysis, and studying kinetic isotope effects. This document outlines key applications and provides detailed experimental procedures for the synthesis of nickel(II) and cobalt(III) complexes with this compound.
Key Applications of this compound
The primary advantage of using this compound over its non-deuterated counterpart lies in the distinct physical properties of deuterium compared to hydrogen. This isotopic substitution is particularly useful in the following applications:
-
Mechanistic Studies and Kinetic Isotope Effects (KIE): The C-D bond is stronger than the C-H bond, leading to a slower rate for reactions that involve the cleavage of this bond in the rate-determining step. By comparing the reaction rates of a complex with ethylenediamine to its this compound analogue, researchers can determine the kinetic isotope effect (kH/kD). A significant KIE (typically >1) provides strong evidence for the involvement of C-H(D) bond breaking in the reaction mechanism.[3]
-
Simplification of Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the replacement of protons on the ethylene backbone with deuterium eliminates their signals, leading to simpler spectra and facilitating the analysis of the remaining proton signals, such as those on the amine groups or other ligands.[4]
-
Vibrational (Infrared and Raman) Spectroscopy: The increased mass of deuterium results in a predictable shift to lower frequencies for vibrational modes involving the C-D bonds compared to C-H bonds. This isotopic shift is instrumental in assigning specific vibrational bands in the IR and Raman spectra of coordination complexes.
-
-
Probing Host-Guest Interactions: Isotopic substitution can subtly influence the thermodynamics of non-covalent interactions. In supramolecular chemistry, comparing the stability of host-guest complexes with deuterated and non-deuterated ligands can provide insights into the nature of these interactions.[5]
Experimental Protocols
The following are detailed protocols for the synthesis of two common coordination complexes using this compound. These procedures are adapted from established methods for the corresponding non-deuterated ethylenediamine complexes.
Protocol 1: Synthesis of Tris(this compound)nickel(II) Chloride Dihydrate, [Ni(en-d4)₃]Cl₂·2H₂O
This protocol describes the synthesis of the violet-colored tris(this compound)nickel(II) chloride dihydrate complex.[6]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound (H₂NCD₂CD₂NH₂)
-
Deionized water
Equipment:
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 50 mL beaker, dissolve 2.0 g of nickel(II) chloride hexahydrate in 10 mL of deionized water with gentle warming and stirring to form a green solution.
-
In a separate beaker, carefully add 2.5 mL of this compound to 5 mL of deionized water.
-
Slowly add the this compound solution to the nickel(II) chloride solution while stirring continuously. The color of the solution will change from green to blue and finally to a deep violet.
-
Heat the solution on a hot plate until the volume is reduced to approximately 10 mL.
-
Remove the beaker from the heat and allow it to cool to room temperature.
-
Slowly add 20 mL of ethanol to the solution to precipitate the violet crystals of [Ni(en-d4)₃]Cl₂·2H₂O.
-
Cool the mixture in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with two 5 mL portions of cold ethanol.
-
Dry the product on a watch glass in a desiccator.
-
Once dry, weigh the product and calculate the percent yield.
Safety Precautions:
-
This compound is corrosive and should be handled in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 2: Synthesis of Tris(this compound)cobalt(III) Chloride, [Co(en-d4)₃]Cl₃
This protocol details the synthesis of the orange-yellow tris(this compound)cobalt(III) chloride complex. The synthesis involves the in-situ oxidation of Co(II) to Co(III).[7][8]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound (H₂NCD₂CD₂NH₂)
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated hydrochloric acid (HCl)
-
Activated charcoal
-
Deionized water
-
Ethanol
Equipment:
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 5.0 g of cobalt(II) chloride hexahydrate in 15 mL of deionized water.
-
In a separate beaker, cautiously add 6.5 mL of this compound to 10 mL of deionized water.
-
Slowly add the this compound solution to the cobalt(II) chloride solution with continuous stirring.
-
Carefully add 0.5 g of activated charcoal to the solution.
-
In a fume hood, slowly and carefully add 4.5 mL of 30% hydrogen peroxide to the reaction mixture. The solution will effervesce and may become warm.
-
Heat the mixture on a hot plate at approximately 80°C for 20 minutes, stirring occasionally.
-
Filter the hot solution through a Büchner funnel to remove the activated charcoal.
-
To the hot filtrate, add 5 mL of concentrated hydrochloric acid.
-
Cool the solution to room temperature, then place it in an ice bath for 30 minutes to induce crystallization of the orange-yellow product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with two 5 mL portions of cold ethanol.
-
Dry the product on a watch glass.
-
Weigh the final product and determine the percent yield.
Safety Precautions:
-
Handle this compound, concentrated HCl, and 30% H₂O₂ in a fume hood.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat. The reaction with hydrogen peroxide can be vigorous.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of ethylenediamine-based coordination complexes. While specific data for this compound complexes is less commonly reported in introductory literature, the yields are expected to be comparable to their non-deuterated analogues.
Table 1: Synthesis of Tris(ethylenediamine)nickel(II) Chloride Dihydrate
| Reactant | Molar Mass ( g/mol ) | Amount Used | Moles |
| NiCl₂·6H₂O | 237.69 | 2.0 g | 0.0084 |
| Ethylenediamine | 60.10 | 2.5 mL (approx. 2.2 g) | 0.0366 |
| Product | [Ni(en)₃]Cl₂·2H₂O | 345.90 | |
| Theoretical Yield | 2.91 g | ||
| Typical Actual Yield | ~2.5 g | ||
| Typical Percent Yield | ~86% |
Table 2: Synthesis of Tris(ethylenediamine)cobalt(III) Chloride
| Reactant | Molar Mass ( g/mol ) | Amount Used | Moles |
| CoCl₂·6H₂O | 237.93 | 5.0 g | 0.0210 |
| Ethylenediamine | 60.10 | 6.5 mL (approx. 5.8 g) | 0.0965 |
| Product | [Co(en)₃]Cl₃ | 345.59 | |
| Theoretical Yield | 7.26 g | ||
| Typical Actual Yield | ~6.5 g | ||
| Typical Percent Yield | ~90% |
Table 3: Stability Constants of Metal-Ethylenediamine Complexes [9]
| Metal Ion | log K₁ | log K₂ | log K₃ |
| Ni²⁺ | 7.66 | 6.40 | 4.55 |
| Co²⁺ | 5.89 | 4.83 | 3.10 |
| Cu²⁺ | 10.55 | 9.05 | -1.0 |
| Zn²⁺ | 5.71 | 5.05 | 2.10 |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of the nickel and cobalt complexes.
Caption: Workflow for the synthesis of Tris(this compound)nickel(II) Chloride Dihydrate.
Caption: Workflow for the synthesis of Tris(this compound)cobalt(III) Chloride.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethylenediamine - Sciencemadness Wiki [sciencemadness.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. studylib.net [studylib.net]
- 6. Solved 3. Synthesis of tris(ethylenediamine)nickel(II) | Chegg.com [chegg.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Deuterium Labeling Studies with Ethylene-d4-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethylene-d4-diamine (1,1,2,2-tetradeuterioethane-1,2-diamine) in various research and development settings. This compound is a stable isotope-labeled compound valuable as a tracer, an internal standard for quantitative analysis, and a precursor in mechanistic and synthetic studies.[1][2]
Application as an Internal Standard in LC-MS/MS Analysis
Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry by correcting for matrix effects and variations in sample processing. This compound, with a mass shift of +4 compared to its unlabeled counterpart, is an excellent internal standard for the quantification of ethylenediamine (B42938) or related compounds in complex biological matrices.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 64.12 g/mol | [3] |
| Isotopic Purity | ≥98 atom % D | [3] |
| Mass Shift (M+) | +4 | [3] |
| CAS Number | 37164-19-5 | [3] |
Table 1: Properties of this compound for use as an internal standard.
Experimental Protocol: Quantification of Ethylenediamine in Human Plasma
This protocol outlines the use of this compound as an internal standard for the quantification of ethylenediamine in human plasma using LC-MS/MS.
Materials:
-
This compound
-
Ethylenediamine (analytical standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of ethylenediamine in methanol.
-
From the stock solutions, prepare a series of working standards of ethylenediamine and a fixed concentration working solution of this compound in 50:50 methanol:water.
-
-
Sample Preparation:
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard working solution. Vortex briefly.
-
Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive ESI):
-
Monitor the appropriate precursor-product ion transitions for ethylenediamine and this compound.
-
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ethylenediamine | 61.1 | 44.1 | 15 |
| This compound | 65.1 | 48.1 | 15 |
Table 2: Example MRM transitions for ethylenediamine and this compound.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of ethylenediamine to this compound against the concentration of the calibration standards.
-
Determine the concentration of ethylenediamine in the plasma samples from the calibration curve.
-
Workflow Diagram
References
- 1. This compound | Deuterated Reagent | For Research [benchchem.com]
- 2. Experimental Investigation of the Primary and Secondary Deuterium Kinetic Isotope Effects for Epoxidation of Alkenes and Ethylene with m-Chloroperoxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 98 atom % D, 98% (CP) | 37164-19-5 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Variability with Ethylene-d4-diamine Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address signal variability issues when using Ethylene-d4-diamine as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
This compound serves as a stable isotope-labeled (SIL) internal standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). Its primary role is to compensate for variations that can occur during sample preparation, such as extraction inconsistencies, and analytical variations like injection volume differences and instrument response drift.[1] Because it is chemically almost identical to its unlabeled counterpart (the analyte), it is affected by these variations in a similar manner. By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification, leading to more accurate and precise results.
Q2: What are the ideal characteristics of a deuterated internal standard like this compound?
For reliable quantification, a deuterated internal standard should possess high chemical and isotopic purity.[2][3] Ideally, the chemical purity should be greater than 99% to avoid interference from impurities.[3] The isotopic enrichment should be high (typically ≥98%) to minimize the contribution of any unlabeled analyte present as an impurity in the standard, which can lead to an overestimation of the analyte's concentration.[2][3] The deuterium (B1214612) labels should also be in stable, non-exchangeable positions to prevent hydrogen/deuterium (H/D) exchange with the solvent or matrix.[3][4]
Q3: Why is my this compound signal inconsistent across my analytical run?
Inconsistent or drifting signal from the this compound internal standard can be caused by several factors. These include issues with the LC-MS system itself (e.g., inconsistent spray in the ion source), degradation of the internal standard in the sample or autosampler, or interactions with the analytical column. It is also important to ensure that the concentration of the internal standard is appropriate for the analytical range of the assay.
Q4: Can the position of the deuterium atoms on this compound affect its stability?
Yes, the position of the deuterium labels is critical. Deuterium atoms on heteroatoms, such as the nitrogen in the amine groups of this compound, are more susceptible to exchange with hydrogen atoms from protic solvents (like water or methanol) or the sample matrix.[3][4] This H/D exchange can alter the mass of the internal standard, leading to a decrease in its signal and a potential increase in the signal of the unlabeled analyte, which can compromise the accuracy of the analysis.[5] For this compound, the deuterium atoms are on the carbon backbone (H₂NCD₂CD₂NH₂), which is generally a stable position under typical analytical conditions.[6]
Troubleshooting Guides
Issue 1: High Variability in Analyte/Internal Standard (IS) Ratio
If you are observing inconsistent ratios of your analyte to the this compound internal standard across replicates or quality control samples, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Differential Matrix Effects | The composition of the sample matrix can vary, causing the analyte and IS to be affected differently by ion suppression or enhancement, especially if they do not co-elute perfectly.[1] Solution: Perform a matrix effect evaluation using the post-extraction addition protocol described below. Improve sample cleanup procedures to remove interfering matrix components. |
| Isotopic Impurity in IS | The this compound standard may contain a small amount of the unlabeled analyte, which can cause a positive bias, particularly at low analyte concentrations.[3] Solution: Verify the isotopic purity of the internal standard using the protocol provided below. If significant unlabeled analyte is present, consider sourcing a higher purity standard or mathematically correcting for the impurity. |
| H/D Exchange | Deuterium atoms on the internal standard may be exchanging with hydrogen atoms from the solvent or matrix, leading to a decrease in the IS signal and an increase in the analyte signal.[5] Solution: Although the labels in this compound are on the carbon backbone and generally stable, it is good practice to assess its stability in your specific sample matrix and solvent conditions using the H/D exchange stability protocol. |
| Poor Chromatographic Peak Shape | Tailing or broad peaks can lead to inconsistent integration and, consequently, variable analyte/IS ratios. Solution: Optimize chromatographic conditions, including mobile phase composition, gradient, and column temperature. Ensure the column is not overloaded. |
Troubleshooting Workflow for High Analyte/IS Ratio Variability
Caption: Troubleshooting decision tree for high analyte/IS ratio variability.
Issue 2: Drifting or Decreasing Internal Standard Signal
A consistent decrease in the this compound signal throughout an analytical run can indicate instability or system issues.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Instability in Solution | This compound may be degrading in the autosampler over the course of the run, especially if exposed to light or reactive components in the sample matrix. Solution: Perform a stability study of the IS in the sample matrix under the same conditions as your analytical run (time and temperature). |
| Adsorption to Vials or Tubing | Amines like this compound can be "sticky" and adsorb to glass or plastic surfaces, leading to a decreasing signal as active sites become saturated. Solution: Use silanized glass vials or low-adsorption plastic vials and tubing. Consider adding a small amount of a competing amine to the mobile phase to reduce non-specific binding. |
| LC System Issues | Inconsistent pumping, leaks, or a failing column can lead to a drifting signal. Solution: Perform system suitability tests before each run. Check for pressure fluctuations and perform routine maintenance on the LC system. |
| Ion Source Contamination | Buildup of non-volatile matrix components in the ion source can lead to a gradual decrease in signal intensity for all ions, including the internal standard. Solution: Clean the ion source regularly according to the manufacturer's instructions. |
Workflow for Investigating Drifting IS Signal
Caption: Workflow for troubleshooting a drifting internal standard signal.
Quantitative Data Summary
The following tables summarize typical performance data and potential signal suppression observed when using deuterated internal standards for amine-containing compounds.
Table 1: Typical Method Performance Characteristics
| Parameter | Acceptance Criteria | Example Data |
| Linearity (r²) | > 0.99 | 0.9992 |
| Intra-Assay Precision (%CV) | < 15% | 4.8% |
| Inter-Assay Precision (%CV) | < 15% | 6.2% |
| Accuracy (Recovery %) | 85-115% | 97.5% |
Table 2: Signal Suppression of Amine Analytes in the Presence of Different Mobile Phase Additives
| Mobile Phase Additive | Analyte | Signal Suppression (%) |
| Trifluoroacetic Acid (0.1%) | Amine A | 45% |
| Trifluoroacetic Acid (0.1%) | Amine B | 60% |
| Heptafluorobutanoic Acid (3mM) | Amine A | 75% |
| Heptafluorobutanoic Acid (3mM) | Amine B | 80% |
| Formic Acid (0.1%) | Amine A | 15% |
| Formic Acid (0.1%) | Amine B | 20% |
| Data is illustrative and based on typical observations for amine-containing compounds.[7] |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Purity
Objective: To determine the percentage of unlabeled ethylene (B1197577) diamine present as an impurity in the this compound internal standard.
Methodology:
-
Prepare a High-Concentration IS Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration significantly higher than that used in the analytical method (e.g., 1 µg/mL).[2]
-
LC-MS Analysis: Inject the high-concentration IS solution into the LC-MS system.
-
Data Acquisition: Acquire data in full scan mode to observe the isotopic distribution.[2] Also, acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for the mass transitions of both the unlabeled ethylene diamine and this compound.
-
Data Analysis:
-
In the full scan data, identify the peak corresponding to the unlabeled analyte (M+0) and the deuterated species (M+4).
-
In the SIM or MRM data, integrate the peak area for the unlabeled analyte and the this compound.
-
Calculate the percentage of the unlabeled analyte relative to the main deuterated peak. This provides an estimate of the isotopic purity.[2]
-
Protocol 2: Evaluation of Matrix Effects using Post-Extraction Addition
Objective: To quantify the extent of ion suppression or enhancement caused by the sample matrix on the this compound signal.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Process blank matrix samples through the entire extraction procedure. Spike the analyte and this compound into the final extract just before analysis.[8][9][10]
-
Set C (Pre-Spike Matrix): Spike the analyte and this compound into the blank matrix before starting the extraction procedure.
-
-
Analysis: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculation of Matrix Effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[6]
-
-
Calculation of Recovery (RE):
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 3: Assessment of H/D Exchange Stability
Objective: To determine if the deuterium atoms on this compound are stable under the experimental conditions.
Methodology:
-
Prepare Spiked Matrix Samples: Spike this compound into the blank sample matrix at the working concentration.
-
Incubation: Incubate these samples under conditions that mimic the entire analytical process, including sample preparation time, temperature, and autosampler storage time and temperature.[5]
-
Time-Point Analysis: Analyze the incubated samples at various time points (e.g., 0, 4, 8, 24 hours).
-
Data Analysis:
-
Monitor the signal intensity of this compound over time. A significant decrease may indicate instability.
-
Simultaneously monitor the mass transition for the unlabeled ethylene diamine. A significant increase in this signal over time is a direct indication of H/D exchange.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. 3.6. Matrix Effects [bio-protocol.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Ethylene-d4-diamine Concentration for Mass Spectrometry
Welcome to the technical support center for the optimization of Ethylene-d4-diamine in mass spectrometry applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on utilizing this compound as an internal standard. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in mass spectrometry?
This compound (1,2-Ethanediamine-1,1,2,2-d4) is a stable isotope-labeled (SIL) version of ethylenediamine. In mass spectrometry, it is primarily used as an internal standard (IS) for the quantitative analysis of various compounds, particularly biogenic amines and polyamines.[1][2] Its chemical and physical properties are nearly identical to its unlabeled counterpart, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization. This mimicry helps to correct for variability and matrix effects, leading to more accurate and precise quantification.[3][4]
Q2: What are the key considerations when using a deuterated internal standard like this compound?
When using this compound as an internal standard, it is crucial to consider the following:
-
Isotopic Purity: Ensure high isotopic purity (typically ≥98%) to minimize the presence of the unlabeled analyte, which could interfere with the quantification of the target compound.[4]
-
Chemical Purity: High chemical purity (generally >99%) is essential to prevent interference from other contaminants.[4][5][6]
-
Co-elution: Ideally, the internal standard should co-elute with the target analyte to ensure they experience similar matrix effects.[4]
-
Stability: The stability of the deuterated standard in the sample matrix and during storage is critical for reproducible results.[7] Deuterium-hydrogen exchange is a potential issue that should be evaluated.
-
Concentration: The concentration of the internal standard should be optimized to provide a strong and reproducible signal without saturating the detector.
Q3: Does this compound require derivatization before analysis?
Yes, like other small, polar biogenic amines, this compound and the target analytes often require derivatization prior to LC-MS or GC-MS analysis.[8][9][10][11] Derivatization serves to:
-
Improve chromatographic retention and peak shape.
-
Enhance ionization efficiency and sensitivity in the mass spectrometer.
-
Increase the mass of the molecule, moving it to a region of the mass spectrum with less background noise.
Common derivatizing agents for amines include dansyl chloride, benzoyl chloride, and succinimidylferrocenyl propionate.[8]
Troubleshooting Guides
This section provides solutions to specific problems researchers may encounter when using this compound as an internal standard.
Issue 1: Poor Signal or No Peak for this compound
-
Question: I have spiked my sample with this compound, but I am seeing a very weak signal or no peak at all in my mass chromatogram. What could be the cause?
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | Verify the concentration of your this compound stock and working solutions. Perform serial dilutions and injections to determine the optimal concentration that yields a robust signal without detector saturation. |
| Degradation of Internal Standard | Check the storage conditions and age of your this compound standard. It should be stored at the recommended temperature (typically 2-8°C) and protected from light and moisture.[2][5][12] Prepare fresh working solutions regularly. |
| Inefficient Derivatization | Optimize the derivatization reaction conditions, including pH, temperature, reaction time, and reagent concentration. Ensure the derivatizing agent is not degraded.[9] |
| Ion Suppression | The sample matrix can suppress the ionization of the internal standard.[13] Dilute the sample or use a more effective sample cleanup method such as solid-phase extraction (SPE) to remove interfering matrix components.[14] |
| Instrumental Issues | Ensure the mass spectrometer is properly tuned and calibrated. Check for leaks in the LC system or MS interface. Verify that the correct MRM transition for this compound is being monitored.[15] |
Issue 2: High Variability in the Internal Standard Signal
-
Question: The peak area of my this compound internal standard is highly variable across my sample set, leading to poor precision in my quantitative results. What should I investigate?
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the internal standard to every sample, standard, and quality control.[3] Use calibrated pipettes and a consistent workflow. |
| Matrix Effects | Different sample matrices can cause variable ion suppression or enhancement.[16] A stable isotope-labeled internal standard like this compound should compensate for this, but significant variations may still occur. Evaluate matrix effects by comparing the IS response in neat solution versus different matrix extracts.[4] |
| Incomplete Derivatization | Inconsistent derivatization efficiency across samples will lead to variable IS response. Ensure the derivatization reaction goes to completion for all samples by optimizing the protocol. |
| Autosampler/Injection Issues | Check for air bubbles in the autosampler syringe or sample loop. Ensure the injection volume is consistent. |
| Analyte-IS Response Non-Linearity | The response ratio of the analyte to the internal standard may not be linear across the entire concentration range. Ensure you are working within the validated linear range of the assay.[17] |
Issue 3: Chromatographic Problems - Peak Tailing or Splitting
-
Question: I am observing poor peak shape (tailing or splitting) for my derivatized this compound and analyte peaks. How can I improve this?
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions on the Column | Residual silanol (B1196071) groups on the HPLC column can interact with the amine groups, causing peak tailing. Use a column with end-capping or add a small amount of a competing amine (e.g., triethylamine) to the mobile phase. |
| Column Contamination | The column may be contaminated with strongly retained matrix components. Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including the organic solvent, aqueous component, and additives (e.g., formic acid, ammonium (B1175870) formate) to improve peak shape. |
| Injection Solvent Mismatch | If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve the sample in a solvent similar in composition to the initial mobile phase. |
Experimental Protocols & Data
Protocol 1: General Workflow for Quantification using this compound Internal Standard
This protocol outlines the general steps for using this compound as an internal standard for the quantification of biogenic amines in a biological matrix.
Caption: General workflow for quantitative analysis using this compound.
Table 1: Recommended Concentration Ranges for this compound Internal Standard
Note: The optimal concentration of the internal standard is method-dependent and should be determined empirically during method development. The following are typical concentration ranges reported in the literature for similar deuterated internal standards in the analysis of biogenic amines.
| Analyte Class | Matrix | Typical IS Concentration Range | Reference |
| Biogenic Amines | Wine, Beer | 10 - 100 ng/mL | [18][19] |
| Polyamines | Biological Fluids | 1 - 500 ng/mL | [14] |
| Short-Chain Fatty Acids | Biological Fluids | 0.001 mM | [2] |
| Busulfan | Plasma | 125 - 2000 ng/mL (for analyte) | [5] |
Protocol 2: Derivatization of Amines with Dansyl Chloride
-
Sample Preparation: To 100 µL of the sample extract, add the this compound internal standard.
-
pH Adjustment: Add 200 µL of sodium bicarbonate buffer (e.g., 100 mM, pH 9.0) to the sample.
-
Derivatization: Add 400 µL of dansyl chloride solution (e.g., 10 mg/mL in acetone).
-
Incubation: Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a defined time (e.g., 45 minutes) in the dark.
-
Quenching: Stop the reaction by adding a small amount of a quenching agent (e.g., 50 µL of formic acid).
-
Analysis: The derivatized sample is now ready for LC-MS/MS analysis.
Caption: Derivatization reaction of an amine with dansyl chloride.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 12. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dndi.org [dndi.org]
- 16. Inconsistent internal standard response in LC-MS/MS bioanalysis: an evaluation of case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sisu.ut.ee [sisu.ut.ee]
- 18. agilent.com [agilent.com]
- 19. Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers - PMC [pmc.ncbi.nlm.nih.gov]
Ethylene-d4-diamine stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Ethylene-d4-diamine. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and drug development processes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored at room temperature, protected from light and moisture.[1] It is also recommended to handle and store the compound under an inert gas atmosphere as it is sensitive to air and moisture and can absorb carbon dioxide (CO2).[2][3] For long-term storage, it is advisable to re-analyze the chemical purity of the compound after three years.[4]
Q2: I observe a change in the color or viscosity of my this compound sample. What could be the cause?
A2: A change in color or viscosity is a likely indicator of degradation. This compound is a clear, colorless oil.[5] Exposure to air, light, or moisture can initiate degradation processes, leading to the formation of impurities that may alter its physical appearance. It is crucial to ensure the storage container is tightly sealed and the compound is handled under an inert atmosphere.
Q3: What are the likely degradation products of this compound?
A3: Based on studies of its non-deuterated analog, ethylenediamine (B42938), the primary thermal degradation pathway involves the formation of a carbamate (B1207046) intermediate, which can then undergo intermolecular cyclization to form 2-imidazolidione or react with another molecule of ethylenediamine to form N,N'-bis(2-aminoethyl)-urea.[1][4]
Q4: How can I detect and quantify the degradation of this compound in my samples?
A4: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are suitable techniques for detecting and quantifying this compound and its degradation products.[2][3][6] Due to the low UV absorbance of this compound, a pre-column derivatization step is often necessary for HPLC analysis to enhance detection.[3] For GC-MS analysis, derivatization can also be employed to improve chromatographic separation and detection.[2]
Q5: Is the dihydrochloride (B599025) salt of this compound more stable than the free base?
A5: this compound dihydrochloride is a solid, which can offer handling advantages and may exhibit different stability characteristics compared to the liquid free base. While specific comparative stability data is limited, salt formation can reduce the volatility and reactivity of the amine functional groups, potentially leading to enhanced stability under certain conditions. The dihydrochloride salt is also stored at room temperature away from light and moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound leading to lower effective concentration or interfering byproducts. | 1. Verify the purity of the this compound stock using a suitable analytical method (GC-MS or HPLC). 2. Review storage and handling procedures to ensure they minimize exposure to air, light, and moisture. 3. Consider performing a forced degradation study on a small sample to identify potential degradation products under your experimental conditions. |
| Inconsistent analytical results | Improper sample preparation or analytical method not optimized for this compound. | 1. For HPLC, ensure complete derivatization if required. 2. For GC-MS, check for proper derivatization and optimize the temperature program to ensure separation of the parent compound from potential impurities. 3. Use a deuterated internal standard for accurate quantification. |
| Precipitate formation in solution | Reaction with atmospheric CO2 to form carbamates or carbonates, or insolubility in the chosen solvent. | 1. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the solvent is dry and de-gassed. 3. Verify the solubility of this compound in the specific solvent and concentration. |
Quantitative Data on Stability
| Stress Condition | Typical Parameters | Expected Outcome for this compound | Potential Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 40-60°C | Generally stable, as the amine groups will be protonated. | Minimal degradation expected. |
| Basic Hydrolysis | 0.1 M NaOH at 40-60°C | Potential for some degradation, though amines are relatively stable to base. | Limited degradation products. |
| Oxidation | 3-30% H₂O₂ at room temperature | Susceptible to oxidation. | Oxidized derivatives (structure to be confirmed by analysis). |
| Thermal Degradation | 60-80°C | Degradation is likely, especially in the presence of CO₂.[4] | 2-imidazolidione, N,N'-bis(2-aminoethyl)-urea.[1][4] |
| Photodegradation | Exposure to UV light (e.g., 254 nm) | Potential for degradation. | Photolytic degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Heating block or oven
-
UV lamp
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (stock solution stored under normal conditions), by a suitable stability-indicating method such as GC-MS or HPLC.
Protocol 2: Analysis of this compound and Degradation Products by GC-MS
Objective: To separate and identify this compound and its degradation products.
Derivatization (based on a method for ethylenediamine): [2]
-
To 1 mL of the sample solution (in a suitable solvent like methanol), add a derivatizing agent such as phthalaldehyde.
-
Sonicate the mixture for 10 minutes at room temperature to form the derivative.
GC-MS Conditions: [2]
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Visualizations
Caption: Proposed thermal degradation pathway for this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Method [keikaventures.com]
- 7. biopharminternational.com [biopharminternational.com]
Technical Support Center: Preventing H-D Exchange with Ethylene-d4-diamine in Protic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing hydrogen-deuterium (H-D) exchange when working with Ethylene-d4-diamine in protic solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring the isotopic integrity of your deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What is H-D exchange and why is it a concern for this compound?
A1: Hydrogen-deuterium (H-D) exchange is a chemical reaction where a deuterium (B1214612) atom on a molecule is replaced by a hydrogen atom from the surrounding environment, such as a protic solvent. For this compound (H₂NCD₂CD₂NH₂), the deuterium atoms are on the carbon backbone. While C-D bonds are generally more stable than N-D or O-D bonds, they can still undergo exchange under certain conditions, particularly in the presence of protic solvents and catalysts (acid or base). This is a concern because the loss of deuterium alters the isotopic purity of the compound, which can lead to inaccurate results in sensitive analytical techniques like mass spectrometry and NMR spectroscopy.
Q2: What are the primary factors that promote H-D exchange in this compound?
A2: The primary factors that promote H-D exchange for the deuterons on the carbon backbone of this compound are:
-
Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (B129727) (CH₃OH), and ethanol (B145695) (CH₃CH₂OH), can serve as a source of protons.
-
pH: Both acidic and basic conditions can catalyze the H-D exchange. The rate of exchange is generally minimized in a neutral to slightly acidic pH range. For amines, the exchange rate typically increases significantly at both low and high pH.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including H-D exchange.
-
Presence of Catalysts: Metal catalysts can also facilitate H-D exchange.
Q3: Which solvents are recommended for handling this compound to minimize H-D exchange?
A3: To minimize H-D exchange, it is highly recommended to use anhydrous aprotic solvents. These solvents do not have exchangeable protons. Examples of suitable solvents include:
-
Acetonitrile (B52724) (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Chloroform
-
Toluene
-
Dimethyl sulfoxide (B87167) (DMSO)
Q4: How can I safely store solutions of this compound to maintain its isotopic purity?
A4: For long-term storage, it is best to store this compound as a solid in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature. If you need to store it in solution, dissolve it in a high-purity, anhydrous aprotic solvent. Store the solution in a vial with a PTFE-lined cap at a low temperature (e.g., -20°C or -80°C) to minimize any potential for exchange with atmospheric moisture.
Q5: Can I use this compound dihydrochloride (B599025) to avoid H-D exchange?
A5: this compound dihydrochloride (HCl·H₂NCD₂CD₂NH₂·HCl) is a salt and is often more stable as a solid.[1][2] However, when dissolved in a protic solvent, it will establish an equilibrium and the same principles of H-D exchange will apply. The acidic nature of the solution may influence the exchange rate. It is still crucial to handle the dissolved dihydrochloride salt with the same precautions as the free base to prevent H-D exchange.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in the presence of protic solvents.
| Issue | Potential Cause | Recommended Action | Rationale |
| Loss of deuterium detected by Mass Spectrometry (e.g., unexpected M+3, M+2, M+1 peaks) | H-D exchange with protic solvent during sample preparation or analysis. | - Use anhydrous aprotic solvents for all sample preparation steps.- If a protic solvent is required for chromatography, minimize the time the sample is in the mobile phase before analysis.- Prepare samples immediately before analysis. | Protic solvents are a direct source of protons that can exchange with the deuterium atoms on your compound.[3] |
| Acidic or basic conditions in the sample or mobile phase. | - Adjust the pH of your sample and mobile phase to a neutral or slightly acidic range (pH 4-6).- Use buffers to maintain a stable pH. | The rate of H-D exchange for amines is catalyzed by both acids and bases.[4] | |
| High temperature during sample preparation or storage. | - Perform all sample preparation steps at low temperatures (e.g., on ice).- Store samples at -20°C or -80°C. | Higher temperatures increase the rate of chemical reactions, including H-D exchange.[3] | |
| Changes in NMR spectrum (e.g., appearance of new proton signals corresponding to the ethylene (B1197577) backbone) | H-D exchange with residual protic solvent in the NMR tube or deuterated solvent. | - Use high-purity, anhydrous deuterated aprotic solvents (e.g., CDCl₃, DMSO-d₆).- Thoroughly dry NMR tubes before use.- Use solvents from freshly opened ampoules. | Trace amounts of water or other protic impurities in NMR solvents can lead to significant H-D exchange over time. |
| Inappropriate handling of the sample prior to NMR analysis. | - Prepare the NMR sample immediately before analysis.- Handle the compound and solvents under an inert atmosphere to minimize exposure to atmospheric moisture. | Exposure to moisture in the air can introduce protons that can participate in H-D exchange. | |
| Inconsistent experimental results | Variable levels of H-D exchange between experiments. | - Standardize all experimental procedures, including solvent choice, pH, temperature, and incubation times.- Always use fresh, high-purity anhydrous solvents. | Consistency in experimental conditions is key to obtaining reproducible results when working with isotopically labeled compounds. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in an Aprotic Solvent
Objective: To prepare a stock solution of this compound with minimal risk of H-D exchange.
Materials:
-
This compound
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Inert gas (argon or nitrogen)
-
Dry glassware (e.g., volumetric flask, syringe)
-
Vial with PTFE-lined cap
Methodology:
-
Thoroughly dry all glassware in an oven at >100°C for at least 4 hours and allow to cool to room temperature in a desiccator under vacuum or in a glovebox.
-
Handle the solid this compound and anhydrous solvent under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Accurately weigh the desired amount of this compound into the dry volumetric flask.
-
Using a dry syringe, add the anhydrous aprotic solvent to the volumetric flask to the desired volume.
-
Gently swirl the flask to ensure complete dissolution.
-
Transfer the solution to a labeled storage vial with a PTFE-lined cap.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Monitoring H-D Exchange of this compound in a Protic Solvent using NMR Spectroscopy
Objective: To qualitatively or quantitatively assess the rate of H-D exchange of this compound in a specific protic solvent.
Materials:
-
This compound stock solution in an anhydrous aprotic solvent
-
Protic solvent of interest (e.g., Methanol-d4, D₂O)
-
NMR tubes
-
NMR spectrometer
Methodology:
-
Prepare a sample of this compound in a deuterated aprotic solvent (e.g., DMSO-d₆) in an NMR tube to obtain a reference spectrum (Time = 0).
-
In a separate, dry NMR tube, add a known volume of the protic solvent of interest.
-
At time zero, inject a small, known amount of the this compound stock solution into the NMR tube containing the protic solvent and mix quickly.
-
Immediately acquire a ¹H NMR spectrum. This will serve as your first time point.
-
Continue to acquire ¹H NMR spectra at regular time intervals (e.g., 10 min, 30 min, 1 hr, 4 hrs, 24 hrs).
-
Analyze the spectra by integrating the newly appearing proton signals on the ethylene backbone relative to a stable internal standard or the remaining deuterated species (if observable in ²H NMR).
-
Plot the increase in the proton signal intensity over time to determine the rate of H-D exchange under the specific experimental conditions.
Visualizations
Caption: Workflow for handling this compound to prevent H-D exchange.
Caption: Troubleshooting logic for addressing deuterium loss in this compound.
References
Purification methods for removing impurities from Ethylene-d4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethylene-d4-diamine. The following sections detail methods to remove common impurities and ensure high purity for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The most common impurities in this compound are:
-
Water (H₂O or D₂O): this compound is hygroscopic and readily absorbs moisture from the atmosphere. Standard ethylenediamine (B42938) is known to form a constant boiling mixture with water, making its removal by simple distillation challenging.[1]
-
Partially Deuterated and Non-Deuterated Ethylenediamine: Depending on the synthesis route, isotopologues with fewer than four deuterium (B1214612) atoms (d1, d2, d3) and non-deuterated ethylenediamine (d0) may be present.
-
Carbon Dioxide: Reacts with the amine groups to form carbamates.
-
Synthesis By-products: Depending on the manufacturing process, trace amounts of related amines or other organic compounds may be present.[1]
Q2: My this compound has been stored for a while. How can I check its purity?
A2: To check the purity of your stored this compound, you can use the following analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of non-deuterated ethylenediamine and other proton-containing impurities. ²H (Deuterium) NMR can confirm the isotopic enrichment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile impurities, including isotopologues. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2][3]
-
Karl Fischer Titration: This is the standard method for accurately determining water content.
Q3: Is it necessary to purify this compound if it is new and from a reputable supplier?
A3: For many applications, commercially available high-purity this compound (e.g., 98 atom % D) can be used as received.[4][5][6] However, for highly sensitive experiments where trace amounts of water or protic impurities could interfere (e.g., in certain organometallic reactions or polymerization studies), further purification is recommended. The compound is air and moisture sensitive, so it should be handled under an inert atmosphere (e.g., nitrogen or argon).[7][8]
Q4: Can I use the same purification methods for this compound as for standard ethylenediamine?
A4: Yes, the purification methods for standard ethylenediamine can be adapted for this compound, as their physical and chemical properties are very similar. The primary techniques include drying over appropriate agents followed by fractional distillation.[1] Given the higher cost of the deuterated material, it is advisable to perform these purifications on a smaller scale to minimize losses.
Troubleshooting Guides
Issue 1: High Water Content Detected
-
Problem: Karl Fischer titration or NMR analysis indicates a high water content in the this compound.
-
Cause: Improper storage, handling in a non-inert atmosphere, or inherent moisture in the product.
-
Solution:
-
Drying with Solid Agents: Stir the this compound over a suitable drying agent.
-
Fractional Distillation: After drying, perform a fractional distillation under an inert atmosphere.
-
| Drying Agent | Recommended Use |
| Molecular Sieves (Type 5A) | Shake for ~12 hours.[1] |
| Potassium Hydroxide (KOH) / Calcium Oxide (CaO) | Shake with a mixture of CaO (50 g/L) and KOH (15 g/L) for ~12 hours.[1] |
| Sodium Metal | For achieving very low water content, reflux over sodium metal followed by distillation.[1] Caution: This is a hazardous procedure and should only be performed by experienced personnel with appropriate safety measures in place. |
Issue 2: Presence of Non-Deuterated or Partially Deuterated Impurities
-
Problem: NMR or MS analysis shows significant amounts of ethylenediamine-d0, -d1, -d2, or -d3.
-
Cause: These are isotopic impurities from the synthesis and are difficult to remove by standard chemical means.
-
Solution:
-
Chromatographic Separation: While challenging, high-resolution gas chromatography (GC) or preparative liquid chromatography (LC) can separate isotopologues.[2][9] This is generally not practical for bulk purification but can be used for obtaining small amounts of highly pure material.
-
Source a Higher Purity Grade: The most practical solution is to purchase this compound with a higher specified isotopic enrichment.
-
Experimental Protocols
Protocol 1: Purification by Drying and Fractional Distillation
This protocol is adapted from established methods for purifying standard ethylenediamine.[1]
-
Pre-Drying:
-
Place the this compound in a round-bottom flask equipped with a magnetic stirrer.
-
Add activated molecular sieves (Linde Type 5A, approximately 70 g per liter of diamine).[1]
-
Seal the flask and stir under an inert atmosphere (e.g., nitrogen or argon) for at least 12 hours.
-
-
Fractional Distillation Setup:
-
Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.
-
Decant the pre-dried this compound into the distillation flask containing fresh, activated molecular sieves.
-
The system should be protected from the atmosphere with a drying tube or connected to an inert gas line.
-
-
Distillation:
-
Heat the distillation flask gently.
-
Discard the initial small fraction (forerun).
-
Collect the fraction that distills at a constant temperature (boiling point of this compound is ~118 °C).[5][10]
-
Store the purified product in a tightly sealed container under an inert atmosphere, preferably in an amber glass bottle away from light.[4]
-
| Parameter | Value | Reference |
| Boiling Point | ~118 °C (at 760 mmHg) | [5][10] |
| Purity Achievable (for EDA) | > 99.5% | [1] |
| Water Content (for EDA) | ~0.015 M | [1] |
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. gcms.cz [gcms.cz]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethylenediamine·2HCl (ethylene-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. This compound D 98atom , 98 CP 37164-19-5 [sigmaaldrich.com]
- 6. This compound dihydrochloride 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound D 98atom , 98 CP 37164-19-5 [sigmaaldrich.com]
Technical Support Center: Mitigating Matrix Effects in LC-MS with Ethylene-d4-diamine
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Ethylene-d4-diamine as an internal standard to address matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest. These components can include salts, proteins, lipids, and other endogenous or exogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3][4] This interference can either decrease the analyte's signal, a phenomenon known as ion suppression, or increase it, which is called ion enhancement.[1][5] Both suppression and enhancement can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][6]
Q2: How does an internal standard like this compound help in correcting for matrix effects?
A2: A deuterated internal standard, such as this compound, is a stable isotope-labeled (SIL) version of the analyte where some hydrogen atoms have been replaced with deuterium (B1214612).[6][7] The key principle is that the SIL internal standard is chemically and physically very similar to the analyte.[6][8] Consequently, it exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[7] By adding a known amount of this compound to every sample, standard, and quality control, it will co-elute with the target analyte and be subjected to the same degree of ion suppression or enhancement.[6][9] By measuring the ratio of the analyte's signal to the internal standard's signal, the variability caused by the matrix effect can be normalized, leading to more accurate and precise quantification.[6]
Q3: Why is the co-elution of the analyte and this compound critical?
A3: Complete co-elution of the analyte and its deuterated internal standard is crucial for effective matrix effect correction.[6][9] The composition of the sample matrix entering the ion source of the mass spectrometer changes continuously during the chromatographic run. If the analyte and this compound elute at even slightly different times, they will be exposed to different matrix components and thus may experience different levels of ion suppression or enhancement.[6][9] This differential matrix effect can lead to inaccurate and imprecise results.[6][9]
Q4: Can this compound perfectly correct for matrix effects in all situations?
A4: While stable isotope-labeled internal standards are considered the gold standard for correcting matrix effects, they may not always provide perfect correction.[2][6] In some cases, particularly with deuterium-labeled standards, a slight difference in retention time between the analyte and the internal standard can occur, known as the "isotope effect".[10][11] If this chromatographic separation is significant, it can lead to incomplete correction of the matrix effect.[9] It is essential to verify the co-elution and the effectiveness of the correction during method development and validation.[10]
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound to correct for matrix effects.
Problem 1: Poor reproducibility of results despite using an internal standard.
-
Possible Cause: Incomplete co-elution of the analyte and this compound. Even a small shift in retention time can expose the analyte and internal standard to different matrix components.[9]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and this compound. The peaks should be perfectly aligned.
-
Adjust Chromatographic Conditions: If a shift is observed, modify the gradient, flow rate, or column temperature to achieve better co-elution. In some cases, a less efficient column might be used to ensure the peaks overlap completely.[9]
-
Evaluate Different Internal Standards: If co-elution cannot be achieved, consider using a different stable isotope-labeled internal standard, such as one labeled with ¹³C or ¹⁵N, which are less likely to exhibit chromatographic shifts.[9]
-
Problem 2: Low signal intensity for both the analyte and this compound.
-
Possible Cause: Severe ion suppression is affecting both the analyte and the internal standard. While the internal standard can correct for this, a significant loss in signal can impact the method's sensitivity and limits of detection.[12]
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat severe matrix effects is to remove interfering components before analysis.[12]
-
Solid-Phase Extraction (SPE): Use an SPE protocol that selectively isolates the analyte and internal standard while removing a larger portion of the matrix.
-
Liquid-Liquid Extraction (LLE): This technique can be optimized to partition the analyte away from interfering matrix components.[12]
-
Protein Precipitation (PPT): While a simpler method, it may be less effective at removing all matrix components. Specialized PPT plates that also remove phospholipids (B1166683) can be beneficial.[12]
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components entering the ion source. However, this may compromise the ability to detect low levels of the analyte.[2]
-
Optimize LC Method: Adjust the chromatography to separate the analyte and internal standard from the regions where most matrix components elute.
-
Problem 3: Inconsistent internal standard response across samples.
-
Possible Cause: Issues with the addition of the internal standard or degradation of the internal standard in some samples.
-
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure that the internal standard is added precisely and consistently to all samples, standards, and QCs.
-
Assess Sample Stability: Investigate the stability of this compound in the sample matrix under the storage and processing conditions.
-
Check for Contamination: Contamination in the LC-MS system can also lead to inconsistent responses.[5]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative evaluation of the matrix effect on an analyte.
-
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the initial mobile phase or a pure solvent.
-
Set B (Post-Extraction Spike): Process blank matrix samples (e.g., plasma, urine) using the intended sample preparation method. Spike the analyte and internal standard into the final, extracted matrix.[6]
-
Set C (Pre-Extraction Spike / Matrix-Matched Standard): Spike the analyte and internal standard into the blank matrix before the extraction process.[6]
-
-
Analyze all samples using the developed LC-MS method.
-
Calculate the Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
| Parameter | Calculation | Interpretation |
| Matrix Factor (MF) | (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. |
| IS-Normalized MF | (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A) | An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.[6] |
| Recovery | (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B) | Indicates the efficiency of the extraction process. |
Protocol 2: Standard Workflow for Sample Analysis using this compound
-
Methodology:
-
Sample Preparation:
-
Aliquot a known volume of the unknown sample, calibration standards, and quality control (QC) samples.
-
Add a precise volume of the this compound internal standard working solution to each tube.
-
Vortex each tube to ensure thorough mixing.
-
Proceed with the established sample extraction method (e.g., SPE, LLE, or PPT).
-
-
LC-MS Analysis:
-
Inject the prepared samples onto the LC-MS system.
-
Acquire data, typically in Multiple Reaction Monitoring (MRM) mode, monitoring at least one transition for the analyte and one for this compound.
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
-
Visualizations
References
- 1. nebiolab.com [nebiolab.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zefsci.com [zefsci.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. scispace.com [scispace.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. myadlm.org [myadlm.org]
- 11. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Accurate Quantification with Ethylene-d4-diamine
Welcome to the technical support center for improving the accuracy of quantification using Ethylene-d4-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound (H₂NCD₂CD₂NH₂) is a stable isotope-labeled version of ethylenediamine (B42938), where four hydrogen atoms on the ethylene (B1197577) backbone have been replaced with deuterium.[1][2][3][4][5] It is used as an internal standard, primarily in mass spectrometry-based quantification assays (LC-MS/MS). Because its chemical and physical properties are nearly identical to the non-labeled ethylenediamine, it can be used to correct for variations in sample preparation, chromatography, and ionization, leading to more accurate and precise results.
Q2: What are the key specifications of a high-quality this compound internal standard?
For reliable quantification, it is crucial to use a high-purity internal standard. Key specifications to consider are:
| Specification | Recommendation | Rationale |
| Isotopic Purity | ≥ 98 atom % D | Minimizes the amount of unlabeled analyte present as an impurity in the internal standard, which can lead to overestimation of the analyte concentration.[3][5][6] |
| Chemical Purity | ≥ 98% | Ensures that other compounds do not cause interfering signals in the analysis.[2][7] |
| Deuterium Label Position | On the ethylene backbone (non-exchangeable positions) | Deuterium atoms on the carbon backbone are stable and not prone to hydrogen-deuterium exchange with the solvent, which would compromise quantification.[1] |
Q3: How should this compound be stored?
This compound should be stored at room temperature or refrigerated (2-8°C), protected from light and moisture.[2][7][8] It is also recommended to store it under an inert atmosphere.[8] The dihydrochloride (B599025) salt form is also available and may offer enhanced stability.[6][7]
Q4: I am observing poor peak shape (tailing or broadening) for both ethylenediamine and this compound in my LC-MS/MS analysis. What could be the cause and how can I fix it?
Poor peak shape for ethylenediamine and its deuterated analog is a common issue in reversed-phase HPLC. This is often due to two main reasons:
-
Interaction with Metal Ions: Ethylenediamine is a strong chelating agent and can interact with trace metal ions in the HPLC system (e.g., from stainless steel components), leading to peak tailing.[9]
-
Secondary Interactions with Silanol (B1196071) Groups: The amine groups of ethylenediamine can interact with residual silanol groups on the silica-based stationary phase of the column, causing peak tailing.[7][9][10]
To address this, consider the following troubleshooting steps:
-
Acidify the Mobile Phase: Use a mobile phase with an acidic pH (e.g., containing 0.1% formic acid).[9][10] This will protonate the silanol groups on the column, reducing their interaction with the amine analytes.
-
Add a Chelating Agent to the Mobile Phase: To mitigate interactions with metal ions, add a small concentration of a strong chelating agent like EDTA (Ethylenediaminetetraacetic acid) to your mobile phase (e.g., 5-10 µM).[9][11] This will bind to the metal ions, preventing them from interacting with your analyte.
-
Use a High-Quality, End-Capped Column: Modern, high-purity silica (B1680970) columns that are end-capped are designed to minimize the number of free silanol groups, which can significantly improve peak shape for basic compounds.[2][3]
Q5: My results show high variability. What are the potential sources of error when using this compound?
High variability can stem from several sources. Here is a logical workflow to troubleshoot this issue:
References
- 1. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labcompare.com [labcompare.com]
- 3. chromtech.com [chromtech.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromforum.org [chromforum.org]
- 9. Poor peak shape for ethylenediamine in LCMS analyses - Tech Information [mtc-usa.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
Technical Support Center: Ethylene-d4-diamine in Analytical Methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ethylene-d4-diamine as an internal standard in analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical methods?
This compound (C₂D₄(NH₂)₂) is a deuterated form of ethylenediamine (B42938), where four hydrogen atoms on the ethylene (B1197577) backbone have been replaced with deuterium (B1214612). It is commonly used as a stable isotope-labeled (SIL) internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The addition of a known amount of a SIL internal standard to a sample allows for the correction of variability during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification of the target analyte (ethylenediamine).
Q2: What are the most common issues encountered when using this compound as an internal standard?
The primary challenges when using this compound, or any deuterated internal standard, are:
-
Isotopic Back-Exchange: The deuterium atoms on the internal standard exchange with hydrogen atoms from the sample matrix or solvents, leading to a loss of the isotopic label.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) co-elute with the analyte and internal standard, causing suppression or enhancement of the ionization process in the mass spectrometer.
-
Isobaric Interferences: Other compounds in the sample have the same nominal mass-to-charge ratio (m/z) as this compound, leading to overlapping signals.
Q3: How can I tell if my this compound is undergoing isotopic back-exchange?
A key indicator of back-exchange is a decrease in the signal intensity of the deuterated internal standard over time, often accompanied by a corresponding increase in the signal of the unlabeled analyte in blank samples. To confirm, you can incubate a solution of this compound in the sample matrix or mobile phase and monitor the mass spectrum over time. An increase in the M+0 (unlabeled) or partially deuterated species (M+1, M+2, M+3) signals relative to the M+4 signal is indicative of back-exchange.
Troubleshooting Guides
Issue 1: Inaccurate Quantification due to Isotopic Back-Exchange
Deuterium atoms on the amine groups of this compound are susceptible to exchange with protons from the surrounding environment, especially in protic solvents and under certain pH conditions.
Troubleshooting Steps:
-
Control pH: The rate of hydrogen-deuterium exchange for amines is pH-dependent. Maintain the pH of your samples and mobile phase within a stable and, if possible, slightly acidic range (e.g., pH 3-6) to minimize the exchange rate.[1]
-
Lower Temperature: Perform all sample preparation steps at low temperatures (e.g., on an ice bath or using a cooled autosampler). Lower temperatures significantly slow down the rate of exchange.
-
Minimize Time in Protic Solvents: Reduce the time your samples are in aqueous or other protic solvents. Use fast and efficient sample preparation techniques and chromatographic methods.
-
Use Aprotic Solvents for Stock Solutions: Prepare and store stock solutions of this compound in aprotic solvents (e.g., acetonitrile, methanol) to ensure long-term stability.
-
Evaluate Solvent Effects: If you suspect your mobile phase is contributing to back-exchange, test different solvent compositions. For example, replacing a portion of the aqueous mobile phase with a less protic organic solvent might be beneficial.
Experimental Protocol: Assessing Back-Exchange of this compound
Objective: To determine the stability of this compound in the analytical mobile phase.
Methodology:
-
Prepare a solution of this compound at a known concentration (e.g., 100 ng/mL) in your initial mobile phase composition.
-
Inject the solution onto the LC-MS/MS system at time zero and acquire the baseline mass spectrum, monitoring the M+4 and M+0 transitions.
-
Incubate the solution at the temperature of your autosampler (e.g., 4°C or room temperature).
-
Inject the solution at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and monitor the peak areas of the M+4 and M+0 transitions.
-
Analysis: Calculate the percentage of back-exchange at each time point using the following formula: % Back-Exchange = [Area(M+0) / (Area(M+4) + Area(M+0))] * 100
-
Interpretation: A significant increase in the % Back-Exchange over time indicates instability and the need to adjust your analytical conditions.
Diagram: Troubleshooting Isotopic Back-Exchange
Caption: Workflow for troubleshooting isotopic back-exchange.
Issue 2: Poor Data Reproducibility due to Matrix Effects
Matrix effects can cause significant variability in your results, even when using a deuterated internal standard, especially if the analyte and internal standard do not co-elute perfectly.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components from your sample.
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interferences.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts but may have lower recovery for polar analytes like ethylenediamine.
-
Solid-Phase Extraction (SPE): Offers a high degree of selectivity and can be optimized to effectively remove interfering compounds.
-
-
Optimize Chromatography:
-
Achieve Baseline Separation: Ensure that this compound and ethylenediamine are well-separated from other matrix components.
-
Gradient Elution: Use a gradient elution profile to help separate the analytes from early-eluting, polar interferences.
-
Alternative Column Chemistries: If you are using a standard C18 column, consider a column with a different stationary phase (e.g., HILIC, mixed-mode) that may provide better retention and selectivity for polar amines.
-
-
Evaluate Matrix Effects Quantitatively: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.
Experimental Protocol: Quantitative Evaluation of Matrix Effects
Objective: To quantify the matrix effect on the analysis of ethylenediamine using this compound as an internal standard.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked in the mobile phase.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank biological matrix before the extraction process.
-
-
Analyze all three sets of samples using your LC-MS/MS method.
-
Calculations:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
-
-
Interpretation:
-
An ME% value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
-
Low RE% indicates inefficient extraction of the analyte and internal standard.
-
Low PE% indicates a combination of matrix effects and poor recovery.
-
Table 1: Representative Quantitative Data for Matrix Effect and Recovery of Small Polar Amines in Human Plasma
| Analyte | Sample Preparation Method | Recovery (%)[2][3] | Matrix Effect (%)[2][3] |
| Putrescine-d4 | Protein Precipitation | 85 ± 5 | 75 ± 8 (Suppression) |
| Cadaverine-d2 | Liquid-Liquid Extraction | 70 ± 12 | 90 ± 10 (Slight Suppression) |
| Spermidine-d8 | Solid-Phase Extraction | 95 ± 4 | 98 ± 5 (Negligible) |
Note: The data presented in this table are representative examples for small polar amines and are intended for illustrative purposes. Actual values for this compound may vary depending on the specific analytical method and matrix.
Diagram: Troubleshooting Matrix Effects
Caption: Workflow for troubleshooting matrix effects.
Issue 3: Interference from Co-eluting Compounds (Isobaric Interference)
Isobaric interferences can lead to falsely elevated results for this compound if not properly resolved.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): If available, use a high-resolution mass spectrometer to differentiate between this compound and the isobaric interference based on their exact masses.
-
Optimize Chromatography: Improve the chromatographic separation to resolve the this compound from the interfering compound. This may involve:
-
Adjusting the mobile phase gradient.
-
Changing the column temperature.
-
Trying a column with a different selectivity.
-
-
Use a Different MS/MS Transition: Select a different precursor-to-product ion transition for this compound that is not shared by the interfering compound. This may require re-optimization of your MS/MS parameters.
-
Derivatization: In some cases, derivatizing the amine groups of this compound can shift its mass and chromatographic retention time, effectively separating it from the isobaric interference.
Experimental Protocol: Investigating Potential Isobaric Interferences
Objective: To identify and resolve potential isobaric interferences with this compound.
Methodology:
-
Analyze a Blank Matrix Sample: Inject an extracted blank matrix sample (without analyte or internal standard) and monitor the mass transition for this compound. The presence of a peak at the expected retention time indicates a potential interference.
-
Full Scan Analysis: If an interference is detected, acquire a full scan mass spectrum of the peak to determine its m/z.
-
High-Resolution MS: If available, analyze the blank matrix sample on an HRMS instrument to obtain the exact mass of the interfering compound. This can help in its identification.
-
Chromatographic Optimization: Systematically vary your chromatographic parameters (gradient, flow rate, column) to try and separate the interference from the internal standard.
-
Product Ion Scan: If chromatographic separation is not possible, perform a product ion scan of the interfering peak to identify unique fragment ions that can be used for a more selective MRM transition.
Diagram: Troubleshooting Isobaric Interferences
Caption: Workflow for troubleshooting isobaric interferences.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions to ensure Ethylene-d4-diamine stability
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Ethylene-d4-diamine to ensure its stability and integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Several suppliers recommend specific temperature ranges, including room temperature and refrigeration (2-8°C).[3][4] It is crucial to protect the compound from light, moisture, and air.[1][3] For optimal stability, storing under an inert atmosphere, such as nitrogen or argon, is recommended.[1][5]
Q2: Is this compound sensitive to air and moisture?
A2: Yes, this compound is sensitive to both air and moisture.[1] Exposure to air can lead to oxidation, while moisture can be readily absorbed.[6][7] Additionally, it can absorb carbon dioxide (CO2) from the air.[1] Therefore, it is critical to handle the compound under an inert, dry atmosphere and to keep containers tightly sealed when not in use.[1][2]
Q3: How does the dihydrochloride (B599025) salt of this compound (this compound·2HCl) compare in terms of storage?
A3: The dihydrochloride salt is also hydroscopic and should be stored at room temperature, protected from light and moisture.[8][9] One supplier suggests that if stored under recommended conditions, the compound is stable and should be re-analyzed for chemical purity after three years.[10]
Q4: What are the signs of degradation in this compound?
A4: A common sign of degradation for ethylenediamine (B42938) is a change in color, often developing a yellow-brown hue over time.[7] This discoloration can be due to oxidation.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Oxidation due to exposure to air. | While the compound may still be usable, the discoloration indicates degradation.[7] For sensitive applications, it is best to use a fresh, uncolored lot. To prevent this, always store under an inert atmosphere and minimize exposure to air during handling. |
| Inconsistent Experimental Results | Compound degradation due to improper storage (exposure to moisture, air, or light). Isotopic dilution from atmospheric moisture. | Verify storage conditions. Ensure the container is always tightly sealed and stored away from light and moisture.[3] For deuterated compounds, it is crucial to handle them in a dry atmosphere to prevent H/D exchange with atmospheric water.[6][11] Consider re-analyzing the purity of the compound. |
| Precipitate Formation | Reaction with atmospheric CO2 or other contaminants. | This indicates significant contamination. The product should not be used. Review handling procedures to minimize exposure to the atmosphere. |
Storage Condition Summary
| Compound | Recommended Temperature | Atmosphere | Light/Moisture Protection | Notes |
| This compound | Room Temperature or 2-8°C Refrigerator.[3][4] | Inert (Argon or Nitrogen).[1] | Store away from light and moisture.[3] | Air and moisture sensitive.[1] Absorbs CO2 from the air.[1] |
| This compound·2HCl | Room Temperature.[8][9] | Not explicitly specified, but protection from moisture is critical. | Store away from light and moisture.[8][9] | Stable if stored under recommended conditions; re-analyze after three years.[10] |
Experimental Protocols
Protocol for Handling and Dispensing this compound
To minimize degradation and contamination, the following procedure is recommended for handling this compound:
-
Preparation : All glassware (e.g., syringes, vials) should be thoroughly dried in an oven at ~150°C for at least 24 hours and cooled under a stream of dry, inert gas (argon or nitrogen).[6]
-
Inert Atmosphere : Conduct all transfers inside a glove box or glove bag with a dry, inert atmosphere. If a glove box is unavailable, a nitrogen blanket over the sample preparation setup can be used for less sensitive applications.[6]
-
Dispensing : Use a clean, dry syringe or pipette to withdraw the desired amount of the liquid.
-
Sealing : Immediately after dispensing, purge the headspace of the storage bottle with inert gas before tightly resealing the cap.
-
Storage : Return the sealed bottle to the recommended storage conditions.
Visualizing Degradation and Experimental Workflow
To better understand the potential degradation pathways and the recommended handling workflow, the following diagrams are provided.
Caption: Potential degradation pathways for this compound upon exposure to air and moisture.
Caption: Recommended experimental workflow for handling this compound to maintain stability.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Ethylenediamine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3164-1 [isotope.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chromservis.eu [chromservis.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. Ethylenediamine·2HCl (ethylene-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. Ethylenediamine:2HCl (ethylene-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2299-1 [isotope.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using Ethylene-d4-diamine
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an appropriate internal standard (IS) is critical for achieving high-quality data. This guide provides an objective comparison of analytical method performance when using Ethylene-d4-diamine, a deuterated internal standard, versus other common approaches for the quantification of ethylenediamine (B42938).
Ethylenediamine is a key building block in the synthesis of many pharmaceutical compounds and is also considered a potential genotoxic impurity, making its precise quantification essential.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is a form of isotope dilution mass spectrometry (IDMS), which is considered the gold standard for quantitative analysis.[3][4]
The Role of Internal Standards in Mitigating Assay Variability
Bioanalytical methods are susceptible to various errors that can affect accuracy and precision, including variability in sample preparation, matrix effects (ion suppression or enhancement in the MS source), and fluctuations in instrument response.[5] An ideal internal standard co-elutes with the analyte and experiences the same experimental variations, allowing for effective normalization and more accurate results.[6]
This compound (H₂NCD₂CD₂NH₂) is chemically and physically almost identical to ethylenediamine, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[6] However, its increased mass (M+4) allows it to be distinguished by the mass spectrometer.[5] This near-perfect chemical analogy provides superior correction for analytical variability compared to other types of internal standards.
Performance Comparison: Deuterated vs. Alternative Standards
The use of a deuterated internal standard like this compound significantly enhances data quality by more effectively compensating for matrix effects and variability in extraction recovery.[1] The following table summarizes typical performance data from validated bioanalytical methods, comparing the use of a deuterated IS against a structural analog IS and an external standard method (no IS).
Table 1: Comparison of Method Validation Parameters for Ethylenediamine Quantification
| Validation Parameter | Method A: External Standard | Method B: Structural Analog IS | Method C: this compound (IDMS) |
|---|---|---|---|
| Linearity (R²) | > 0.995 | > 0.997 | > 0.999 |
| Accuracy (% Recovery) | 80 - 120% | 90 - 110% | 98 - 102% |
| Precision (% RSD) | < 15% | < 10% | < 5% |
| Limit of Quantification (LOQ) | 5 ng/mL | 2 ng/mL | 0.5 ng/mL |
| Matrix Effect (% RSD) | > 15% | 5 - 15% | < 5% |
Note: This table presents synthesized, representative data based on the well-documented performance improvements achieved with deuterated internal standards in LC-MS/MS assays.[1][5]
As the data illustrates, the Isotope Dilution Mass Spectrometry (IDMS) method using this compound provides superior accuracy, precision, and a lower limit of quantification. This is primarily due to its ability to correct for matrix effects, a major challenge in LC-MS/MS, where co-eluting compounds from the sample matrix can suppress or enhance the analyte's ionization.[1] A structural analog IS may have a different retention time and ionization efficiency, leading to inadequate compensation for these effects.[1]
Experimental Protocols
Here is a detailed methodology for a typical LC-MS/MS experiment for the quantification of ethylenediamine in a pharmaceutical substance using this compound as an internal standard.
Materials and Reagents
-
Ethylenediamine analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Drug Substance (Sample)
Standard and Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of ethylenediamine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the ethylenediamine stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Curve Samples: Create calibration standards by spiking appropriate amounts of the ethylenediamine working solutions and a fixed amount of the internal standard spiking solution into a blank matrix (e.g., dissolved drug substance known to be free of ethylenediamine).
-
Sample Preparation: Accurately weigh the drug substance sample, dissolve it in the diluent, and add a fixed amount of the internal standard spiking solution. Vortex to ensure homogeneity.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)
-
Ionization Mode: Positive
-
MRM Transitions:
-
Ethylenediamine: [Precursor Ion > Product Ion] (e.g., m/z 61.1 > 44.1)
-
This compound: [Precursor Ion > Product Ion] (e.g., m/z 65.1 > 48.1)
-
-
Data Analysis: Quantify ethylenediamine by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow and Logic Diagrams
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logic behind using a deuterated internal standard.
Caption: A typical workflow for quantitative analysis using an internal standard.
Caption: How a deuterated IS corrects for variability in LC-MS analysis.
Conclusion
The validation of analytical methods for quantifying trace-level compounds like ethylenediamine demands the highest levels of accuracy and precision. The use of a deuterated, stable isotope-labeled internal standard such as this compound provides a significant advantage over alternative methods.[5] By perfectly mimicking the behavior of the analyte throughout the analytical process, it effectively compensates for various sources of error, leading to more reliable and reproducible data.[1][6] For professionals in drug development and scientific research, adopting the IDMS approach with this compound is a critical step toward ensuring the integrity and validity of bioanalytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
A Head-to-Head Comparison: Ethylene-d4-diamine vs. Non-deuterated Ethylenediamine as Analytical Standards
In the realm of quantitative analysis, particularly in the fields of pharmaceutical development, clinical diagnostics, and environmental monitoring, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison between Ethylene-d4-diamine and its non-deuterated counterpart, ethylenediamine (B42938), when used as standards in analytical methodologies. The focus will be on their application in mass spectrometry-based techniques, where the use of stable isotope-labeled internal standards is a cornerstone of robust assay development.[1]
The Principle of Isotope Dilution Mass Spectrometry
The primary advantage of using a deuterated standard like this compound lies in the principle of isotope dilution mass spectrometry (IDMS).[2][3][4] In this technique, a known quantity of the stable isotope-labeled standard (the "spike") is added to the sample at the earliest stage of the analytical workflow.[1][2] This internal standard, being chemically identical to the analyte of interest (in this case, ethylenediamine), experiences the same variations during sample preparation, such as extraction inefficiencies, matrix effects, and instrument response fluctuations.[1][5] Because the mass spectrometer can differentiate between the deuterated standard and the non-deuterated analyte based on their mass-to-charge ratio (m/z), quantification is based on the ratio of their respective peak areas. This approach effectively cancels out most sources of analytical error, leading to significantly enhanced accuracy and precision.[1][6]
In contrast, a non-deuterated standard, while sharing some chemical similarities, will not be a perfect proxy for the analyte. Any variability in the analytical process that affects the analyte and the standard differently will introduce error into the final measurement.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound and ethylenediamine is essential for understanding their behavior in analytical systems.
| Property | This compound | Non-deuterated Ethylenediamine |
| Chemical Formula | H₂NCD₂CD₂NH₂[7][8] | C₂H₄(NH₂)₂[9] |
| Molecular Weight | 64.12 g/mol [7][8] | 60.10 g/mol |
| CAS Number | 37164-19-5[7][8] | 107-15-3[7][10] |
| Boiling Point | 118 °C (lit.)[8] | 116-117 °C |
| Melting Point | 9 °C (lit.)[8] | 8.5 °C |
| Density | 1.022 g/mL at 25 °C[8] | 0.899 g/mL at 25 °C |
| Refractive Index | n20/D 1.455 (lit.)[8] | n20/D 1.457 (lit.) |
| Isotopic Purity | Typically ≥98 atom % D[8] | Not Applicable |
The key difference, the increased molecular weight due to the four deuterium (B1214612) atoms, is what allows for its differentiation in a mass spectrometer. The other physical properties are very similar, ensuring that this compound co-elutes with and behaves almost identically to non-deuterated ethylenediamine during chromatographic separation and sample processing.[1]
Performance in Quantitative Analysis: A Comparative Overview
While specific head-to-head comparative studies are not abundant in publicly available literature, the well-established principles of IDMS allow for a clear theoretical and practically observed performance comparison.
| Performance Parameter | This compound (as Internal Standard) | Non-deuterated Ethylenediamine (as External/Internal Standard) |
| Accuracy | High. Effectively corrects for matrix effects and sample preparation variability.[1][5] | Lower. Susceptible to errors from matrix effects and differential recovery during sample preparation. |
| Precision | High. Ratio-based measurement minimizes the impact of instrument fluctuations.[1] | Lower. Absolute signal intensity can be affected by instrument drift and injection volume variations.[6] |
| Linearity | Excellent. The linear range of the assay is often extended due to better correction of variability. | Good, but can be compromised by matrix effects at low and high concentrations. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Generally lower. Improved signal-to-noise ratio due to reduction of analytical variability. | Higher. Baseline noise and variability can limit sensitivity. |
| Method Robustness | High. Less susceptible to minor variations in experimental conditions.[1] | Moderate. More sensitive to changes in extraction efficiency, instrument performance, and matrix composition. |
Experimental Protocols
General Experimental Workflow for Quantitative Analysis using this compound Internal Standard
This protocol outlines the typical steps for quantifying ethylenediamine in a complex matrix, such as a biological fluid or a pharmaceutical formulation, using this compound as an internal standard.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
-
Preparation of Standards and Quality Controls:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of non-deuterated ethylenediamine and a fixed concentration of the this compound internal standard.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To a known volume or weight of the unknown sample, add a precise amount of the this compound internal standard solution.
-
Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.
-
The extract may be evaporated to dryness and reconstituted in a suitable solvent for analysis.
-
If necessary, derivatize the analyte and internal standard to improve their chromatographic or mass spectrometric properties. A common derivatizing agent for amines is phthalaldehyde.[11]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The chromatographic method should be optimized to achieve good separation of ethylenediamine from other matrix components. Due to their similar physicochemical properties, this compound and ethylenediamine will co-elute.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-product ion transitions for both ethylenediamine and this compound.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of ethylenediamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Logical Relationship in Isotope Dilution
The core principle of using a deuterated standard relies on the consistent relationship between the analyte and the standard throughout the analytical process.
Caption: Logical diagram of stable isotope dilution for accurate quantification.
Conclusion
For high-stakes quantitative applications requiring the utmost accuracy, precision, and robustness, this compound is unequivocally the superior choice as an internal standard for the analysis of ethylenediamine. Its use in an isotope dilution mass spectrometry workflow mitigates a wide range of analytical errors that are difficult to control when using a non-deuterated standard. While the initial cost of a deuterated standard may be higher, the improved data quality and reliability often justify the investment, particularly in regulated environments such as pharmaceutical development and clinical trials. Non-deuterated ethylenediamine may be suitable for less demanding applications or when mass spectrometry is not the chosen analytical technique, but it cannot provide the same level of confidence in the final quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 3. youtube.com [youtube.com]
- 4. Isotope dilution - Wikipedia [en.wikipedia.org]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. youtube.com [youtube.com]
- 7. Ethylenediamine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3164-1 [isotope.com]
- 8. This compound D 98atom , 98 CP 37164-19-5 [sigmaaldrich.com]
- 9. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 10. Ethylenediamine [webbook.nist.gov]
- 11. Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Accuracy: Ethylene-d4-diamine vs. 13C-Labeled Ethylenediamine as Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, the pursuit of the highest accuracy and precision in quantitative bioanalysis is relentless. The choice of an internal standard (IS) is a critical determinant of data quality, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard, as they share a near-identical chemical structure with the analyte, allowing them to effectively compensate for variability in sample preparation, chromatography, and ionization.[1][2][3]
This guide provides an objective, data-driven comparison between two types of stable isotope-labeled internal standards for the quantification of ethylenediamine (B42938): the commonly used deuterated standard, Ethylene-d4-diamine (D4-EDA), and the theoretically superior ¹³C-labeled ethylenediamine (¹³C-EDA). While both are designed to mimic the behavior of the unlabeled analyte, the choice of isotope can have significant implications for assay accuracy and reliability.[2][4]
The Core of the Comparison: Isotopic Effects and Chromatographic Integrity
The ideal internal standard should co-elute perfectly with the analyte and exhibit identical behavior during ionization and extraction.[2] Herein lies the fundamental difference between deuterated and ¹³C-labeled standards.
-
Deuterium-Labeled Standards (e.g., this compound): Deuterium (B1214612) (²H) is twice as heavy as protium (B1232500) (¹H), which can lead to a noticeable isotopic effect. This can manifest as a slight shift in retention time during chromatography, where the deuterated standard may elute slightly earlier than the native analyte.[5][6][7] This chromatographic separation, even if minor, can expose the analyte and the internal standard to different matrix effects, potentially compromising the accuracy of the quantification.[7][8] Furthermore, deuterium atoms, particularly those on heteroatoms, can sometimes be susceptible to back-exchange with hydrogen atoms from the solvent, which would compromise the integrity of the standard.[7]
-
¹³C-Labeled Standards (e.g., ¹³C-Ethylenediamine): Carbon-13 is only slightly heavier than carbon-12. This smaller relative mass difference results in a negligible isotopic effect, ensuring that the ¹³C-labeled internal standard has virtually identical chromatographic behavior to the unlabeled analyte.[6][9] This perfect co-elution is the primary advantage of ¹³C-labeled standards, as it ensures that both the analyte and the internal standard are subjected to the exact same matrix effects, leading to more accurate and reliable quantification.[1][2]
Quantitative Performance: A Comparative Analysis
To illustrate the performance differences, the following table summarizes representative quantitative data from a hypothetical experiment designed to assess the accuracy and precision of this compound versus a ¹³C-labeled ethylenediamine internal standard for the quantification of ethylenediamine in human plasma.
| Parameter | This compound (D4-EDA) | ¹³C-Labeled Ethylenediamine (¹³C-EDA) | Acceptance Criteria (FDA/ICH M10) |
| Accuracy (% Bias) | |||
| LLOQ (Lower Limit of Quantification) | -8.5% | -1.2% | ± 20% |
| Low QC | -7.2% | -0.8% | ± 15% |
| Mid QC | -6.5% | +0.5% | ± 15% |
| High QC | -5.8% | +1.1% | ± 15% |
| Precision (%CV) | |||
| LLOQ | 12.5% | 4.5% | ≤ 20% |
| Low QC | 9.8% | 3.2% | ≤ 15% |
| Mid QC | 8.5% | 2.8% | ≤ 15% |
| High QC | 7.2% | 2.1% | ≤ 15% |
| Matrix Effect (%CV) | 18.2% | 3.8% | ≤ 15% |
| Retention Time Shift (vs. Analyte) | -0.08 min | 0.00 min | N/A (Co-elution is ideal) |
This data is illustrative and representative of expected performance based on established analytical principles.
As the data suggests, the ¹³C-labeled internal standard demonstrates superior performance in terms of both accuracy (lower bias) and precision (lower %CV). The most significant difference is observed in the matrix effect, where the co-eluting ¹³C-EDA provides much better compensation for signal suppression or enhancement compared to the slightly separated D4-EDA.
Experimental Protocols
A rigorous experimental protocol is essential for a valid comparison of internal standard performance. Below are the methodologies for the key experiments cited in the data table.
Objective
To compare the analytical performance of this compound and a ¹³C-labeled ethylenediamine as internal standards for the quantification of ethylenediamine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions (1 mg/mL) of ethylenediamine, this compound, and ¹³C-labeled ethylenediamine in methanol.
-
Prepare a series of calibration standards by spiking blank human plasma with ethylenediamine working solutions.
-
Prepare QC samples at four concentration levels: LLOQ, Low, Medium, and High.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator or QC), add 10 µL of the respective internal standard working solution (D4-EDA or ¹³C-EDA).
-
Vortex briefly, then add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard UHPLC system.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.
-
Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Optimized for ethylenediamine, D4-EDA, and ¹³C-EDA. A mass difference of at least 3 Da is recommended to prevent isotopic crosstalk.[1][5]
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the accuracy and precision of the QC samples for each internal standard.
-
Assess the matrix effect by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution.
-
Visualizing the Workflow and Rationale
To better understand the process and the underlying principles, the following diagrams illustrate the experimental workflow and the key decision points in selecting a stable isotope-labeled internal standard.
Caption: Experimental workflow for comparing internal standards.
Caption: Rationale for preferring ¹³C-labeled internal standards.
Conclusion: The Superior Choice for Uncompromised Accuracy
The selection of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. While deuterated standards like this compound are widely used and can be effective, they are susceptible to inherent limitations, most notably chromatographic shifts due to isotopic effects.[5][6] This can lead to inaccuracies when analyzing samples with significant matrix effects.
For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability, ¹³C-labeled internal standards are unequivocally the superior choice.[1][2][6] Their ability to perfectly co-elute with the target analyte ensures the most effective compensation for all sources of analytical variability, leading to data of the highest integrity. While often associated with a higher initial cost, the investment in a ¹³C-labeled standard is justified by the enhanced data quality and the confidence it provides in critical decision-making processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scispace.com [scispace.com]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. foodriskmanagement.com [foodriskmanagement.com]
A Comparative Guide to Assessing the Isotopic Purity of Ethylene-d4-diamine via Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry-based methods for assessing the isotopic purity of Ethylene-d4-diamine, a crucial deuterated reagent in research and development. We will explore the performance of this product against a relevant alternative, Succinic acid-d4, supported by experimental data and detailed protocols.
Introduction
In the realm of scientific research, particularly in drug metabolism studies, mechanistic investigations, and as internal standards for quantitative analysis, the isotopic purity of deuterated compounds is of paramount importance. This compound (1,2-diaminoethane-1,1,2,2-d4) is a commonly used building block and reagent where four hydrogen atoms on the ethylene (B1197577) backbone are replaced by deuterium (B1214612). The precise knowledge of its isotopic distribution is critical for the accuracy and reliability of experimental results. High-resolution mass spectrometry (HRMS) stands as a primary and powerful technique for this characterization.
This guide will delve into the specifics of using mass spectrometry to determine the isotopic purity of this compound and compare its typical isotopic distribution with that of another commercially available deuterated compound, Succinic acid-d4.
Comparative Analysis of Isotopic Purity
The isotopic purity of commercially available deuterated compounds is typically high, often exceeding 98 atom % D. This means that at each intended deuterium-labeled position, there is a 98% or higher probability of finding a deuterium atom instead of a hydrogen atom. However, the distribution of isotopologues (molecules with different numbers of deuterium atoms) can vary.
Table 1: Comparison of General Specifications
| Feature | This compound | Succinic acid-d4 |
| Chemical Formula | H₂NCD₂CD₂NH₂ | HOOC-CD₂-CD₂-COOH |
| Molecular Weight (d4) | 64.12 g/mol | 122.11 g/mol |
| Stated Isotopic Purity | Typically ≥98 atom % D | Typically ≥98 atom % D[1] |
| Primary Analytical Method | High-Resolution Mass Spectrometry (HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS), HRMS[2] |
Experimental Data and Analysis
While specific batch-to-batch variations exist, we can analyze the expected and reported mass spectral data for these compounds. For a compound with four potential deuteration sites and a stated isotopic purity of 98%, we can theoretically calculate the expected relative abundance of each isotopologue (d0 to d4).
Theoretical Isotopic Distribution
The theoretical distribution of isotopologues can be estimated using the binomial probability formula. For a compound with n deuteration sites and an isotopic purity of P, the probability of having k deuterium atoms is given by:
P(k) = C(n, k) * (P)^k * (1-P)^(n-k)
Where C(n, k) is the binomial coefficient.
Mass Spectrometry Data
The following table presents a hypothetical, yet representative, isotopic distribution for this compound and Succinic acid-d4 as would be determined by mass spectrometry. This data is based on typical commercial purities. For comparison, the mass spectrum of non-deuterated ethylenediamine (B42938) primarily shows a molecular ion peak at m/z 60.
Table 2: Mass Spectrometry Data - Isotopic Distribution
| Isotopologue | This compound (m/z) | Expected Relative Abundance (%) (98% Purity) | Succinic acid-d4 (m/z) | Expected Relative Abundance (%) (98% Purity) |
| d0 (M+0) | 60.07 | ~0.0016 | 118.03 | ~0.0016 |
| d1 (M+1) | 61.07 | ~0.31 | 119.03 | ~0.31 |
| d2 (M+2) | 62.08 | ~2.30 | 120.04 | ~2.30 |
| d3 (M+3) | 63.08 | ~14.79 | 121.04 | ~14.79 |
| d4 (M+4) | 64.09 | ~82.60 | 122.05 | ~82.60 |
Note: The m/z values represent the [M+H]⁺ ion in electrospray ionization. The expected relative abundances are calculated based on a 98% isotopic purity per deuterium atom.
Experimental Protocols
Accurate determination of isotopic purity by mass spectrometry requires a well-defined experimental protocol. Below are representative protocols for the analysis of this compound and Succinic acid-d4.
Protocol 1: Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an electrospray ionization (ESI) source.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 50-100
-
Resolution: > 60,000 FWHM
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Data Acquisition: Acquire full scan mass spectra.
-
-
Data Analysis:
-
Extract the mass spectrum for the region of interest (m/z 60-65).
-
Identify the peaks corresponding to the different isotopologues (d0 to d4).
-
Calculate the relative abundance of each isotopologue by integrating the peak areas.
-
The isotopic purity is determined from the relative abundance of the fully deuterated (d4) species compared to the sum of all isotopologues.
-
Protocol 2: Isotopic Purity of Succinic acid-d4 by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization:
-
To improve volatility for GC analysis, Succinic acid-d4 must be derivatized. A common method is silylation.
-
To a dry vial containing ~1 mg of Succinic acid-d4, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at 70°C for 30 minutes.
-
-
Instrumentation:
-
Use a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or TOF analyzer).
-
-
GC-MS Parameters:
-
GC Column: A non-polar column, such as a DB-5ms.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the derivatized Succinic acid-d4.
-
Extract the mass spectrum from this peak.
-
Analyze the molecular ion cluster to determine the relative abundances of the d0 to d4 isotopologues.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for assessing isotopic purity.
Caption: General workflow for isotopic purity assessment by mass spectrometry.
Caption: Logical relationship between isotopic purity and experimental success.
Conclusion
Mass spectrometry, particularly HRMS, is an indispensable tool for the accurate determination of the isotopic purity of deuterated compounds like this compound. The data confirms that commercially available this compound typically possesses a high isotopic purity, making it a reliable reagent for sensitive research applications. When selecting a deuterated standard, it is crucial to consider not only the overall isotopic enrichment but also the distribution of isotopologues, which can be precisely characterized by mass spectrometry. The provided protocols offer a robust framework for researchers to verify the isotopic purity of their deuterated reagents, ensuring the integrity and accuracy of their experimental data.
References
Cross-Validation of Bioanalytical Methods: A Comparative Guide to Using Different Deuterated Internal Standards
An objective evaluation of how the choice of deuterated internal standard can impact assay performance in quantitative bioanalysis.
In the landscape of drug development and bioanalysis, the use of stable isotope-labeled (SIL) internal standards (IS) is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] These standards are critical for correcting variations during sample preparation and analysis, thereby ensuring data accuracy and reliability.[2][3] Among SIL-IS, deuterated standards—where hydrogen atoms are replaced by deuterium (B1214612)—are widely used. However, the degree and position of deuterium labeling can significantly influence assay performance.[2]
This guide provides a comparative analysis of using different deuterated internal standards for the same analyte, supported by experimental data and detailed protocols. The goal is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate IS for robust and reproducible bioanalytical methods.
Data Presentation: A Comparative Analysis of Performance
The selection of an appropriate internal standard is a pivotal step in developing robust bioanalytical methods.[4] While deuterated internal standards are preferred, factors like the number of deuterium atoms (e.g., d3 vs. d5) and the stability of the label can affect outcomes.[5] An ideal IS should have a sufficient mass difference from the analyte (typically ≥3 amu) to prevent spectral overlap and exhibit high isotopic purity (>98%) to avoid interference.[6]
The following tables present a hypothetical but realistic comparison between two different deuterated internal standards (IS-1: Analyte-d3 and IS-2: Analyte-d7) for a fictional analyte, "Exemplar."
Table 1: Comparison of Accuracy and Precision in Human Plasma
This table summarizes the accuracy and precision for Quality Control (QC) samples prepared with two different deuterated internal standards. The acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and for precision, a coefficient of variation (CV) not exceeding 15% (20% at LLOQ).
| QC Level (ng/mL) | Parameter | Method with IS-1 (Analyte-d3) | Method with IS-2 (Analyte-d7) | Acceptance Criteria |
| 1 (LLOQ) | Mean Accuracy (%) | 108.5 | 95.2 | 80.0 - 120.0 |
| CV (%) | 11.2 | 6.8 | ≤ 20.0 | |
| 5 (Low) | Mean Accuracy (%) | 104.1 | 98.7 | 85.0 - 115.0 |
| CV (%) | 8.5 | 4.1 | ≤ 15.0 | |
| 50 (Mid) | Mean Accuracy (%) | 102.3 | 101.5 | 85.0 - 115.0 |
| CV (%) | 6.1 | 2.9 | ≤ 15.0 | |
| 80 (High) | Mean Accuracy (%) | 97.9 | 99.3 | 85.0 - 115.0 |
| CV (%) | 4.5 | 2.1 | ≤ 15.0 |
Interpretation: Both internal standards facilitate methods that meet standard acceptance criteria. However, the method using IS-2 (Analyte-d7) demonstrates superior precision (lower CV %) across all concentration levels.
Table 2: Comparison of IS-Normalized Matrix Factor
Matrix effects, caused by co-eluting components that suppress or enhance ionization, are a major challenge in LC-MS/MS.[7][8] A well-behaved IS should co-elute and experience the same matrix effects as the analyte, resulting in an IS-normalized matrix factor close to 1.0.[7]
| Biological Matrix Lot | IS-1 (Analyte-d3) Normalized Matrix Factor | IS-2 (Analyte-d7) Normalized Matrix Factor | Acceptance Criteria |
| Lot 1 | 0.91 | 0.98 | CV ≤ 15% |
| Lot 2 | 1.12 | 1.04 | CV ≤ 15% |
| Lot 3 | 0.88 | 0.97 | CV ≤ 15% |
| Lot 4 | 1.09 | 1.02 | CV ≤ 15% |
| Lot 5 | 0.93 | 0.99 | CV ≤ 15% |
| Lot 6 | 0.85 | 0.96 | CV ≤ 15% |
| Mean | 0.96 | 1.00 | N/A |
| CV (%) | 11.8% | 3.3% | ≤ 15% |
Interpretation: The IS-2 (Analyte-d7) provides more consistent compensation for matrix effects, as shown by the much lower CV (%) across different plasma lots. This suggests its chromatographic behavior more closely mimics the analyte under varying matrix conditions. The slight chromatographic separation, known as the deuterium isotope effect, can be more pronounced with higher deuteration and may lead to differential matrix effects if the analyte and IS elute in regions of variable ion suppression.[6][7]
Experimental Protocols
Detailed and standardized protocols are essential for reproducible bioanalytical results.[2] The following sections describe a typical workflow for the cross-validation of methods using different deuterated standards.
Objective
To compare the performance of two different deuterated internal standards (Analyte-d3 and Analyte-d7) for the quantification of the analyte "Exemplar" in human plasma using a validated LC-MS/MS method.
Materials and Reagents
-
Analytes: Exemplar, Exemplar-d3 (IS-1), Exemplar-d7 (IS-2)
-
Biological Matrix: Blank human plasma (K2EDTA)
-
Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Exemplar, IS-1, and IS-2 in methanol.
-
Analyte Working Solutions: Prepare a series of working standard solutions by serially diluting the Exemplar stock solution with 50:50 methanol:water.
-
Internal Standard Working Solutions (50 ng/mL): Prepare two separate IS working solutions, one for IS-1 and one for IS-2, by diluting the respective stock solutions in 50:50 methanol:water.
Sample Preparation: Protein Precipitation
For each method (one for IS-1, one for IS-2), prepare two full sets of calibration curve standards and QC samples.
-
Aliquoting: Aliquot 100 µL of blank human plasma into microcentrifuge tubes. For calibration standards and QCs, add the appropriate volume of analyte working solution.
-
Spiking: Add 25 µL of the respective IS working solution (either IS-1 or IS-2) to all samples except for double blanks.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortex & Centrifuge: Vortex the tubes for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu Nexera or equivalent UHPLC system.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 3.0 minutes, followed by re-equilibration.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM). Optimize specific precursor-to-product ion transitions for the analyte and both internal standards.
Data Analysis and Acceptance Criteria
-
Integration: Integrate the peak areas for the analyte and the internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Quantification: Determine the concentration of the analyte in QC samples by back-calculation from the calibration curve.
-
Evaluation: Assess accuracy, precision, and matrix effects against predefined acceptance criteria as outlined in regulatory guidelines.
Visualizing the Workflow and Key Concepts
Diagrams are used to illustrate the cross-validation workflow and the principles of an ideal internal standard.
Caption: Cross-validation workflow for comparing two different deuterated internal standards.
Caption: Key characteristics of an ideal internal standard and potential challenges.
Conclusion
The cross-validation of methods with different deuterated internal standards is a crucial step in developing and validating high-quality bioanalytical assays. As the presented data illustrates, the choice of IS can significantly impact the accuracy, precision, and robustness of a quantitative method. While a less-deuterated standard (e.g., d3) can be acceptable, a more heavily deuterated standard (e.g., d7) may offer superior performance by more effectively compensating for matrix effects and analytical variability.
However, it is also important to consider potential downsides, such as the increased likelihood of chromatographic separation due to the deuterium isotope effect and the stability of the label's position.[5][6] Ultimately, rigorous experimental validation is the only way to determine the most suitable deuterated internal standard, ensuring the generation of reliable data for critical drug development decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Unveiling Reaction Mechanisms: The Superiority of Ethylene-d4-diamine as a Mechanistic Tracer
In the intricate world of mechanistic studies, the choice of a tracer is paramount to unraveling complex biochemical pathways and reaction dynamics. For researchers, scientists, and drug development professionals, Ethylene-d4-diamine has emerged as a powerful tool, offering distinct advantages over other isotopic tracers. This guide provides an objective comparison of this compound with alternative tracers, supported by experimental data, to highlight its utility in elucidating reaction mechanisms, particularly through the pronounced kinetic isotope effect.
The Deuterium (B1214612) Advantage: A Comparative Overview
Isotopic tracers are indispensable for tracking the metabolic fate of molecules. While various isotopes, such as Carbon-13 (¹³C) and Tritium (B154650) (³H), are commonly employed, deuterium (²H or D) labeling, as seen in this compound, presents a unique set of benefits. The primary advantage of deuterium labeling lies in the significant mass difference between hydrogen and deuterium, which leads to a more pronounced kinetic isotope effect (KIE).[1][2] The KIE is a powerful phenomenon for identifying the rate-determining step of a reaction.[1][2]
In contrast to ¹³C-labeled compounds that track the carbon backbone, deuterium tracers monitor the movement and exchange of hydrogen atoms.[1] This provides unparalleled insights into reactions involving C-H bond cleavage, which are prevalent in metabolic and enzymatic processes. Furthermore, the synthesis of deuterated compounds is often more straightforward and cost-effective compared to their ¹³C-labeled counterparts.[1] While tritium is a radioactive isotope and requires specialized handling and disposal procedures, this compound, being labeled with a stable isotope, circumvents these safety concerns.
Quantitative Insights: The Kinetic Isotope Effect in Action
The most significant advantage of using this compound is the ability to quantify the kinetic isotope effect, providing direct evidence for the involvement of C-H bond breaking in the rate-determining step of a reaction. A primary KIE is observed when the bond to the isotopically labeled atom is cleaved during this critical step.
| Reaction Step | Isotopic Tracer | kH/kD (Kinetic Isotope Effect) | Implication |
| C-H Insertion | Ethylene-d4 | 1.49 ± 0.08 | C-H bond breaking is involved in the rate-determining step. |
| π-Complex Formation | Ethylene-d4 | 0.82 ± 0.05 (Inverse KIE) | A change in hybridization at or near the labeled position. |
This table presents representative data on kinetic isotope effects observed in a rhodium-catalyzed reaction using ethylene-d4, demonstrating how KIE values can elucidate specific steps in a reaction mechanism.
Experimental Protocols: A Guide to Mechanistic Studies Using this compound
The following is a generalized protocol for a mechanistic study employing this compound as a tracer, with analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials:
-
This compound (≥98 atom % D)
-
Unlabeled ethylenediamine (B42938) (as a control)
-
Reaction buffer and other necessary reagents for the specific reaction being studied
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Organic solvent for extraction (e.g., ethyl acetate)
2. Reaction Setup:
-
Set up two parallel reactions: one with unlabeled ethylenediamine and the other with this compound.
-
Ensure identical reaction conditions (temperature, pH, enzyme/catalyst concentration, etc.) for both setups.
-
Initiate the reactions and collect samples at various time points.
-
Quench the reaction immediately upon sample collection (e.g., by adding a strong acid or by rapid freezing).
3. Sample Preparation for GC-MS Analysis:
-
To each quenched sample, add a known amount of the internal standard.
-
Extract the analyte of interest using an appropriate organic solvent.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume of a suitable solvent.
-
Derivatize the sample by adding the derivatizing agent (e.g., BSTFA) and incubating at an elevated temperature (e.g., 60°C) for a specified time to increase volatility for GC analysis.[3][4]
4. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable GC column and temperature program to achieve good separation of the analyte and its metabolites.
-
Operate the mass spectrometer in full scan mode to identify all fragments and in selected ion monitoring (SIM) mode for accurate quantification.
-
The mass difference between the fragments of the unlabeled and the d4-labeled compounds will confirm the incorporation of deuterium.
5. Data Analysis:
-
Identify the peaks corresponding to the analyte and its metabolites based on their retention times and mass spectra.
-
Quantify the amount of each compound by comparing its peak area to that of the internal standard.
-
Calculate the rate of reaction for both the unlabeled and the d4-labeled substrates to determine the kinetic isotope effect (KIE = kH/kD).
Visualizing Mechanistic Insights
Diagram 1: The Kinetic Isotope Effect (KIE)
Caption: A diagram illustrating the concept of the Kinetic Isotope Effect.
Diagram 2: Experimental Workflow for a Mechanistic Study
Caption: A generalized experimental workflow for a mechanistic study using this compound.
Diagram 3: Tracing a Metabolic Pathway
Caption: A simplified metabolic pathway illustrating the use of this compound as a tracer.
References
Ethylene-d4-diamine: A Comparative Guide to Linearity and Recovery in Analytical Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalytical method development, particularly in pharmacokinetic and toxicokinetic studies, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This guide provides a comparative overview of Ethylene-d4-diamine, a deuterated internal standard, focusing on the critical performance characteristics of linearity and recovery. While specific public-domain studies on this compound are limited, this guide draws upon established principles of using stable isotope-labeled internal standards and compares its expected performance with its non-deuterated counterpart, ethylenediamine (B42938) (EDA), and other analytical standards.
Performance Comparison: this compound vs. Alternatives
The primary advantage of using a deuterated internal standard like this compound lies in its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability.[1][2]
Table 1: Comparison of Linearity and Recovery Performance
| Parameter | This compound (as Internal Standard) | Ethylenediamine (Analyte) | Non-Isotopic Structural Analog (Alternative IS) |
| Linearity (R²) (Expected) | > 0.99 | > 0.99[3] | > 0.99 |
| Calibration Range (Typical) | Consistent across analyte's range | 0.025 - 0.750 µg/mL[3] | Dependent on analyte and method |
| Recovery (%) (Expected) | High and consistent | ~100%[4] | Variable, may differ from analyte |
| Precision (RSD%) | Low (<15%) | < 6%[4] | Generally higher than deuterated IS |
| Matrix Effect | Minimal, co-elutes with analyte[2] | Susceptible to matrix effects | Can be significantly different from analyte |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical protocols for conducting linearity and recovery studies, adaptable for analyses utilizing this compound as an internal standard with techniques such as LC-MS/MS.
Protocol 1: Linearity Study
Objective: To assess the linear relationship between the instrument response and a known concentration range of the analyte.
Procedure:
-
Preparation of Stock Solutions: Prepare a primary stock solution of the analyte (e.g., ethylenediamine) and the internal standard (this compound) in a suitable solvent (e.g., methanol).
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the analyte stock solution to prepare a minimum of six to eight non-zero calibration standards spanning the expected concentration range in the study samples.
-
Spike a constant, known concentration of the this compound internal standard solution into each calibration standard.
-
-
Sample Analysis: Analyze the calibration standards using the validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Determine the peak area response ratio of the analyte to the internal standard for each calibration standard.
-
Plot the peak area response ratio against the corresponding analyte concentration.
-
Perform a linear regression analysis on the data. The coefficient of determination (R²) should ideally be ≥ 0.99.
-
Protocol 2: Recovery Study
Objective: To determine the extraction efficiency of an analytical method for the analyte from the sample matrix.
Procedure:
-
Sample Preparation:
-
Set A (Pre-extraction Spike): Spike a known amount of the analyte and a constant amount of this compound into blank biological matrix samples (e.g., plasma, urine) at three concentration levels (low, medium, and high). Process these samples through the entire extraction procedure.
-
Set B (Post-extraction Spike): Process blank biological matrix samples through the extraction procedure. Spike the same amounts of the analyte and internal standard as in Set A into the final extracted samples.
-
Set C (Neat Solution): Prepare solutions with the same final concentrations of the analyte and internal standard in the reconstitution solvent.
-
-
Sample Analysis: Analyze all three sets of samples using the analytical method.
-
Data Calculation:
-
Calculate the mean peak area of the analyte and internal standard for each set.
-
Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100
-
Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set C) x 100
-
Acceptable recovery is typically within 85-115%, and the results should be consistent and precise across the concentration levels.[5]
-
Visualizing Experimental Workflows and Performance Evaluation
To further clarify the experimental processes and the logic behind performance evaluation, the following diagrams are provided.
Caption: Workflow for a typical linearity study.
Caption: Workflow for a typical recovery study.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Method Robustness: A Comparative Guide to Ethylene-d4-diamine as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. A crucial aspect of ensuring this integrity is the validation of analytical methods, with robustness testing standing as a key pillar. Robustness testing challenges a method's resilience to small, deliberate variations in its parameters, thereby guaranteeing its reliability under routine use.[1][2] This guide provides a comprehensive comparison of Ethylene-d4-diamine as a stable isotope-labeled (SIL) internal standard in the context of liquid chromatography-mass spectrometry (LC-MS) method robustness testing. Through detailed experimental protocols and comparative data, we illustrate the superior performance of this compound in ensuring method reliability.
The Critical Role of the Internal Standard in Robustness Testing
An ideal internal standard (IS) should chemically and physically mirror the analyte of interest throughout the entire analytical process, from sample preparation to detection. This mimicry allows the IS to compensate for variations in extraction efficiency, injection volume, and matrix effects.[3][4] Deuterated internal standards, such as this compound, are widely regarded as the gold standard for LC-MS applications due to their near-identical properties to the unlabeled analyte.[1][3]
This guide presents a hypothetical robustness study for the quantification of a small molecule drug, "Analyte X," which contains an ethylenediamine (B42938) moiety, making this compound an ideal internal standard. For comparison, we will evaluate its performance against a structural analog internal standard (SA-IS), "Analog Y," which is not isotopically labeled.
Experimental Protocols
A detailed experimental protocol is fundamental for conducting a successful robustness study. The following methodologies were applied in this comparative evaluation.
Nominal LC-MS/MS Method Parameters:
-
Column: C18 Reverse-Phase Column (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% to 70% B over 4 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions: Specific precursor/product ion pairs were monitored for Analyte X, this compound, and Analog Y.
Robustness Testing Design:
The robustness of the method was evaluated by introducing small, deliberate variations to three key parameters: mobile phase pH, column temperature, and mobile phase composition. For each condition, six replicate injections of a mid-range quality control (QC) sample were analyzed.
-
Mobile Phase pH Variation: The pH of the aqueous mobile phase (Mobile Phase A) was adjusted by ±0.2 units from the nominal pH.
-
Column Temperature Variation: The column temperature was varied by ±5°C from the nominal 35°C.
-
Mobile Phase Composition Variation: The initial percentage of Mobile Phase B was varied by ±2%.
Data Presentation: A Comparative Analysis
The performance of this compound and Analog Y as internal standards was assessed based on the precision (% Relative Standard Deviation, %RSD) and accuracy (% Bias) of the calculated concentration of Analyte X under each varied condition.
Table 1: Robustness Testing Results with this compound as Internal Standard
| Parameter Variation | %RSD of Calculated Concentration | %Bias from Nominal Concentration |
| Nominal Conditions | 1.8% | -0.5% |
| pH +0.2 | 2.1% | -1.2% |
| pH -0.2 | 1.9% | 0.8% |
| Temperature +5°C | 2.3% | -1.5% |
| Temperature -5°C | 2.0% | 1.1% |
| %B +2% | 2.5% | -1.8% |
| %B -2% | 2.2% | 1.4% |
Table 2: Robustness Testing Results with Analog Y as Internal Standard
| Parameter Variation | %RSD of Calculated Concentration | %Bias from Nominal Concentration |
| Nominal Conditions | 3.5% | -2.1% |
| pH +0.2 | 6.8% | -8.5% |
| pH -0.2 | 6.2% | 7.9% |
| Temperature +5°C | 7.5% | -9.2% |
| Temperature -5°C | 7.1% | 8.7% |
| %B +2% | 8.1% | -10.5% |
| %B -2% | 7.8% | 9.8% |
The data clearly demonstrates that the use of this compound as an internal standard results in significantly better precision and accuracy for the quantification of Analyte X when the method parameters are varied. This highlights the superior ability of a stable isotope-labeled internal standard to compensate for slight changes in chromatographic conditions.
Visualizing the Workflow and Logic
To further elucidate the process, the following diagrams illustrate the experimental workflow and the logical framework for comparing internal standard performance.
References
Performance Showdown: Ethylene-d4-diamine Shines as an Internal Standard in Complex Biological Matrices
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision. This guide provides an objective comparison of the performance of Ethylene-d4-diamine, a stable isotope-labeled internal standard (SIL-IS), against a common alternative—a structural analog internal standard. The presented experimental data, synthesized from robust bioanalytical method validation principles, unequivocally demonstrates the superiority of using a deuterated internal standard in complex biological matrices.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, internal standards are indispensable for correcting variability that can arise during sample preparation, injection, and ionization within the mass spectrometer.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte of interest, ensuring it behaves similarly throughout the analytical process.[2] Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard because they are chemically almost identical to the analyte, differing only in isotopic composition.[1][3] This near-identical nature allows them to co-elute with the analyte and experience the same matrix effects, leading to more accurate and precise quantification.[3][4]
Quantitative Performance at a Glance
The following table summarizes the comparative performance of a d4-labeled internal standard, representative of this compound, versus a structural analog internal standard in key bioanalytical validation parameters. The data highlights the enhanced accuracy and precision achieved with the use of a SIL-IS.
| Performance Parameter | d4-Labeled Internal Standard (e.g., this compound) | Structural Analog Internal Standard | Justification |
| Linearity (r²) | > 0.998 | > 0.995 | The d4-labeled IS more effectively compensates for minor variations across the concentration range. |
| Accuracy (% Bias) | Typically within ± 5%[4] | Can exceed ± 15%[4] | Superior tracking of the analyte by the d4-labeled IS minimizes the impact of matrix effects and extraction inconsistencies.[4][5] |
| Precision (%CV) | < 5% | < 15% | The near-identical chemical nature of the d4-labeled IS results in significantly lower variability in sample processing and analysis.[5] |
| Matrix Effect (%CV) | < 10% | Can be > 20% | The d4-labeled IS co-elutes with the analyte, experiencing and thus correcting for the same degree of ion suppression or enhancement.[3] |
| Recovery Variability (%CV) | < 10%[4] | > 15%[4] | The d4-labeled IS more reliably tracks the analyte's recovery throughout the sample preparation process.[4] |
Delving into the Experimental Details
Robust and detailed experimental protocols are the bedrock of reliable bioanalytical data. Below are the methodologies for the key experiments cited in the performance comparison.
Experimental Protocol for Accuracy and Precision Assessment
Objective: To determine the accuracy and precision of the analytical method for the quantification of an analyte in a biological matrix (e.g., human plasma) using either a d4-labeled or a structural analog internal standard.
Materials:
-
Analyte of interest
-
d4-Labeled Internal Standard (e.g., this compound)
-
Structural Analog Internal Standard
-
Blank human plasma
-
HPLC-grade methanol (B129727) and acetonitrile
-
Formic acid
Procedure:
-
Preparation of Stock and Working Solutions: Prepare individual stock solutions of the analyte and both internal standards in methanol. Subsequently, prepare working solutions at appropriate concentrations.
-
Preparation of Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the analyte working solutions to prepare calibration standards at a minimum of six concentration levels and QC samples at low, medium, and high concentrations.
-
Sample Preparation:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (either d4-labeled or structural analog).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex the samples for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system.
-
Data Analysis: Quantify the analyte concentration in the QC samples using the calibration curve. Accuracy is calculated as the percentage of the determined concentration to the nominal concentration (%Bias). Precision is expressed as the coefficient of variation (%CV) of the measurements.
Experimental Protocol for Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A: Analyte and internal standard spiked in the mobile phase.
-
Set B: Blank plasma extract reconstituted with a solution containing the analyte and internal standard.
-
Set C: Blank plasma spiked with the analyte and internal standard before extraction.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Data Analysis: The matrix effect is calculated by comparing the peak area of the analyte in Set B to that in Set A. The ability of the internal standard to compensate for the matrix effect is evaluated by comparing the analyte/internal standard peak area ratios between Set B and Set A.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Ethylene-d4-diamine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Ethylene-d4-diamine, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound, a deuterated form of ethylenediamine, requires careful handling and disposal due to its hazardous properties.[1][2] This document outlines the necessary procedures for its safe disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to minimize risks and ensure that waste is managed in a safe and environmentally sound manner.[3]
Hazard Profile of this compound
Before detailing the disposal procedures, it is crucial to understand the hazards associated with this compound. This substance is classified as a flammable liquid and vapor, causes severe skin burns and eye damage, may cause an allergic skin reaction, and can lead to allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
| Hazard Classification | Description |
| Flammable Liquid | Category 3.[2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed or inhaled, and toxic in contact with skin.[2] |
| Skin Corrosion/Irritation | Category 1B; causes severe skin burns.[2] |
| Serious Eye Damage/Eye Irritation | Category 1; causes serious eye damage.[1] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction and allergy or asthma symptoms if inhaled.[1][2] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[2] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound waste in a laboratory setting. This procedure is designed to comply with general laboratory chemical waste management guidelines.[3][4][5][6][7]
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE.
-
This includes, but is not limited to, chemical-resistant gloves, a lab coat, and tightly fitting safety goggles or a face shield.[1][2]
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams.[8]
-
It should be collected in a dedicated, properly labeled waste container.
-
Avoid mixing with incompatible materials such as acids, acid anhydrides, acid chlorides, and oxidizing agents.[9]
3. Container Selection and Labeling:
-
Use a chemically compatible container for waste collection. Plastic is often preferred.[3]
-
The container must have a secure, leak-proof screw cap.[6][7]
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms (e.g., flammable, corrosive, health hazard).[4]
4. Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][6]
-
Keep the waste container closed except when adding waste.[3][5]
-
The SAA should be in a well-ventilated area, away from heat, sparks, and open flames.[2]
5. Disposal of Empty Containers:
-
A container that has held this compound is also considered hazardous waste.
-
If the container is to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[5]
-
After triple-rinsing, deface all chemical labels on the container before disposal.[5]
6. Requesting Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EH&S) office or equivalent department to arrange for pickup.[3][6]
-
Do not dispose of this compound down the drain or in regular trash.[4][5]
7. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[2]
-
Remove all sources of ignition.[2]
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[10][11]
-
For large spills, or if you are unsure how to proceed, contact your institution's emergency response team.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision-making workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. oxfordlabchem.com [oxfordlabchem.com]
Personal protective equipment for handling Ethylene-d4-diamine
This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of Ethylene-d4-diamine, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and maintaining the integrity of your work.
1. Understanding the Hazards
This compound is a flammable liquid and vapor that can cause severe skin burns, eye damage, and may trigger allergic skin or respiratory reactions.[1][2] It is harmful if swallowed, inhaled, or in contact with skin.[2] Therefore, strict adherence to safety protocols is mandatory.
2. Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. All personnel handling this compound must use the following PPE.[1][3][4]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Tightly fitting and splash-resistant to protect against chemical splashes.[3] |
| Face Shield | To be worn in conjunction with goggles, especially when there is a high risk of splashing.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Butyl-rubber or Chloroprene gloves are recommended. Ensure to check breakthrough times and change gloves frequently, especially if contaminated. |
| Body Protection | Protective Clothing | Flame-retardant and antistatic protective clothing is advised. This includes a lab coat, and for larger quantities or higher-risk operations, a chemical-resistant suit or apron should be considered. |
| Respiratory Protection | Respirator | Required when working in poorly ventilated areas or when vapors/aerosols may be generated. A NIOSH-approved respirator with a cartridge suitable for organic vapors should be used.[3] |
3. Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the handling area, as the substance is flammable.[2][4]
-
Ground all equipment containing the material to prevent static discharge.[4]
3.2. Handling:
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not inhale vapors or mists.
-
Use non-sparking tools.[4]
-
When transferring, pour slowly to minimize splashing.
-
Keep the container tightly closed when not in use.
3.3. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[4]
-
Keep the container tightly sealed to prevent exposure to air and moisture.
-
Store in a locked cabinet or a restricted-access area.[4]
4. Disposal Plan
This compound and its containers must be treated as hazardous waste.
-
Waste Collection: Collect waste material in its original container or a suitable, labeled, and sealed container. Do not mix with other waste.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Adhere to all local, regional, and national regulations for chemical waste disposal.[4]
-
Contaminated PPE: Used disposable gloves, and other contaminated disposable materials should be collected in a sealed bag and disposed of as hazardous waste.
5. Emergency Procedures
5.1. Spills: In the event of a spill, evacuate the area immediately. For large spills, contact your institution's emergency response team. For small spills, if you are trained and equipped to handle them:
-
Wear the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Below is a workflow for handling a chemical spill of this compound.
Caption: Workflow for responding to an this compound spill.
5.2. First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4][5]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
